Dhodh-IN-16
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
6-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-7-fluoro-2-(2-methylphenyl)-4-propan-2-ylisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c1-5-27-22(13-30)26-29(24(27)32)21-11-16-17(10-19(21)25)23(31)28(12-18(16)14(2)3)20-9-7-6-8-15(20)4/h6-12,14,30H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKHQYHQHLKJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)C2=C(C=C3C(=C2)C(=CN(C3=O)C4=CC=CC=C4C)C(C)C)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Potent DHODH Inhibitor Dhodh-IN-16: A Deep Dive into its Activity and the Structure-Activity Relationship of its Target
For Immediate Release
This technical guide provides a comprehensive analysis of Dhodh-IN-16, a highly potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a key target in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[1][2] While a detailed structure-activity relationship (SAR) for this compound has not been made public, this document summarizes the available quantitative data, contextualizes its potent activity through an examination of the broader SAR of other DHODH inhibitors, and provides detailed experimental protocols for its evaluation.
This compound: A Profile of High Potency
This compound has demonstrated exceptional potency against human DHODH and exhibits significant anti-proliferative effects in cancer cell lines.[3] Its inhibitory activity has been quantified in both enzymatic and cell-based assays, as detailed in the table below.
| Target | Assay Type | Parameter | Value | Cell Line |
| Human DHODH | Enzymatic Assay | IC50 | 0.396 nM | - |
| MOLM-13 (Acute Myeloid Leukemia) | Cell Viability | IC50 | 0.2 nM | MOLM-13 |
| Table 1: Summary of the in vitro inhibitory activity of this compound.[2] |
Understanding DHODH Inhibition: A Broader Structure-Activity Relationship
While the specific SAR of this compound remains proprietary, extensive research on other classes of DHODH inhibitors offers valuable insights into the chemical features that govern their potency and selectivity. Key principles derived from these studies likely apply to the exceptional activity of this compound.
DHODH inhibitors typically bind within a hydrophobic tunnel in the enzyme, distinct from the binding sites for the substrate (dihydroorotate) and the cofactor (flavin mononucleotide).[4][5] The potency of these inhibitors is often dictated by a combination of hydrophobic interactions and specific hydrogen bonds with key amino acid residues in this pocket.[4][6]
Studies of various inhibitor classes, such as 4-thiazolidinones, pyrimidone derivatives, and the well-known inhibitors Brequinar and Teriflunomide, have highlighted several important structural features for potent DHODH inhibition:[1][4][5][7]
-
Hydrophobic Moieties: Large, hydrophobic groups, such as biphenyl (B1667301) or naphthyl systems, are crucial for occupying the hydrophobic pocket and establishing strong van der Waals interactions.[1][8]
-
Hydrogen Bonding: The ability to form hydrogen bonds with key residues like Tyr38, Arg136, and Ala55 is a common feature of potent inhibitors.[4][6] These interactions help to anchor the inhibitor in the binding site.
-
Specific Scaffolds: The core chemical scaffold of the inhibitor is critical for orienting the key interacting groups correctly within the binding pocket. For example, in 4-thiazolidinone (B1220212) derivatives, the thiazolidinone ring itself is essential for activity.[4]
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental evaluation of this compound, the following diagrams illustrate the affected signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of DHODH inhibition by this compound.
Caption: Experimental workflow for DHODH inhibitor evaluation.
Detailed Experimental Protocols
Accurate and reproducible experimental protocols are essential for the evaluation of DHODH inhibitors like this compound. The following are detailed methodologies for key assays.
DHODH Enzymatic Activity Assay (DCIP Assay)
This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).[9]
Materials:
-
Recombinant human DHODH protein
-
This compound
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add recombinant human DHODH, the desired concentrations of this compound (or vehicle control), and the reagent mix containing 100 µM CoQ10 and 200 µM DCIP in assay buffer.[9]
-
Pre-incubate the plate at 25°C for 30 minutes.[9]
-
Initiate the enzymatic reaction by adding 500 µM dihydroorotate (DHO).[9]
-
Immediately measure the decrease in absorbance at 600-650 nm over a period of 10 minutes using a microplate reader.[2]
-
Calculate the rate of DCIP reduction to determine DHODH activity and the IC50 value of this compound.[9]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol assesses the effect of this compound on the proliferation of cancer cells.[9][10]
Materials:
-
Cancer cell line of interest (e.g., MOLM-13)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Spectrophotometer or luminometer
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified period (e.g., 72 hours).[9][10]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.[9]
-
Incubate for the recommended time.
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) at the appropriate wavelength.[9]
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[2]
Conclusion
This compound stands out as a highly potent inhibitor of human DHODH, a crucial enzyme for the proliferation of rapidly dividing cells.[3] While its specific structure-activity relationship is not publicly available, the broader understanding of SAR for DHODH inhibitors provides a strong framework for appreciating the structural features that likely contribute to its high potency. The detailed experimental protocols provided herein offer a robust foundation for researchers to further investigate the therapeutic potential of this compound and other DHODH inhibitors in various disease models.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Downstream Signaling Effects of Dhodh-IN-16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dhodh-IN-16 is a highly potent, small-molecule inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] Inhibition of DHODH by this compound disrupts the synthesis of essential building blocks for DNA and RNA, leading to a cascade of downstream cellular effects that are of significant interest in oncology and immunology research. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, including quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways involved.
Core Mechanism of Action
This compound exerts its primary effect by inhibiting DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway.[2] This enzyme, located on the inner mitochondrial membrane, catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the production of pyrimidines.[3][4] By blocking this step, this compound effectively depletes the intracellular pool of pyrimidines, such as uridine (B1682114) and cytidine, which are essential for DNA and RNA synthesis.[3] This state of "pyrimidine starvation" is the principal trigger for the downstream signaling events and cellular consequences observed with this compound treatment.[3]
Quantitative Data
The potency of this compound has been characterized in both enzymatic and cell-based assays, demonstrating its high affinity for its target and its potent anti-proliferative effects.
| Target/Cell Line | Assay Type | Parameter | Value | Reference |
| Human DHODH | Enzymatic Assay | IC50 | 0.396 nM | [1][5][6] |
| MOLM-13 (Acute Myeloid Leukemia) | Cell Viability (CellTiter-Glo) | IC50 | 0.2 nM | [1][5][6][7] |
Downstream Signaling Pathways and Cellular Effects
The pyrimidine depletion induced by this compound triggers a series of downstream events that collectively contribute to its anti-proliferative and pro-apoptotic activity.
Cell Cycle Arrest
A primary consequence of pyrimidine starvation is the induction of cell cycle arrest, predominantly in the S-phase.[8][9] The lack of necessary nucleotides for DNA replication leads to replication stress, which activates cellular checkpoints to halt cell cycle progression and prevent the propagation of cells with incompletely replicated DNA.[8]
Induction of Apoptosis
In rapidly proliferating cells that are highly dependent on the de novo pyrimidine synthesis pathway, prolonged pyrimidine starvation leads to the induction of apoptosis, or programmed cell death.[7][9]
Modulation of Key Oncogenic and Tumor Suppressor Pathways
DHODH inhibition has been shown to impact critical signaling pathways that regulate cell growth and survival. Notably, pyrimidine starvation can lead to:
-
Downregulation of the MYC oncogene: This contributes to the anti-proliferative effects of DHODH inhibitors.[1][6]
-
Activation of the p53 tumor suppressor pathway: This activation further promotes cell cycle arrest and apoptosis.[1][6][9]
Visualizing the Signaling Pathways
To illustrate the mechanism and downstream effects of this compound, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound and its immediate downstream effects.
Caption: Impact of this compound on key signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the downstream effects of this compound.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a specific cell line.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Treat the cells with the various concentrations of this compound and a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound.
Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24-48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.[10]
Materials:
-
Cell line of interest
-
This compound
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (B145695) (ice-cold)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.[10]
-
Harvest the cells and wash once with cold PBS.[10]
-
Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.[10]
-
Incubate the cells at -20°C for at least 2 hours or overnight.[6][10]
-
Wash the fixed cells with PBS and resuspend in PI staining solution.[6]
-
Incubate for 30 minutes at room temperature in the dark.[6][10]
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
Caption: Logical workflow for evaluating the cellular effects of this compound.
Conclusion
This compound is a potent inhibitor of DHODH that induces significant downstream signaling effects, primarily through the depletion of the intracellular pyrimidine pool. This leads to S-phase cell cycle arrest, apoptosis, and the modulation of key oncogenic and tumor suppressor pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound in various disease models. Understanding these downstream effects is crucial for the continued development and application of DHODH inhibitors in a clinical setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Dhodh-IN-16: A Technical Guide to the Inhibition of Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dhodh-IN-16, a highly potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a significant target in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[1][2] This document details the mechanism of action, quantitative potency, affected signaling pathways, and detailed experimental protocols relevant to the study of this compound.
Core Concept: Inhibition of De Novo Pyrimidine Biosynthesis
The de novo synthesis of pyrimidines is a fundamental cellular process required for producing nucleotides, the building blocks of DNA and RNA.[3] This pathway is especially crucial for rapidly dividing cells, including cancer cells and activated lymphocytes, which have a high demand for nucleotides to support cell division.[2][3]
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[3][4][5] This reaction is uniquely located on the inner mitochondrial membrane, linking pyrimidine synthesis to the electron transport chain.[4][6] By inhibiting DHODH, compounds like this compound block the pyrimidine supply, which leads to cell cycle arrest and the inhibition of proliferation in cells that rely on de novo synthesis.[1][3]
Mechanism of Action of this compound
This compound exerts its biological effects through the direct and potent inhibition of DHODH enzymatic activity.[1][7] This blockade halts the conversion of dihydroorotate to orotate, leading to a significant depletion of the intracellular pyrimidine pool, a state often referred to as "pyrimidine starvation".[1][4] The resulting scarcity of pyrimidine nucleotides, such as Uridine Triphosphate (UTP), triggers a cascade of downstream cellular events.[4]
The primary consequences for rapidly proliferating cells include:
-
S-Phase Cell Cycle Arrest : A lack of pyrimidines for DNA replication halts the cell cycle, primarily in the S-phase.[1][8]
-
Apoptosis : Programmed cell death is induced in cells that are highly dependent on this pathway for survival.[1][2][8]
-
Modulation of Signaling Pathways : DHODH inhibition has been associated with the downregulation of oncogenes like c-Myc and the activation of tumor suppressor pathways such as p53.[1][8][9]
Quantitative Data: Potency of this compound
This compound has demonstrated exceptional potency against human DHODH (hDHODH) in both enzymatic and cell-based assays.[1][9] Its inhibitory activity has been quantified, showing efficacy at sub-nanomolar concentrations.
| Target | Assay Type | Parameter | Value | Cell Line | Reference |
| Human DHODH | Enzymatic Assay | IC₅₀ | 0.396 nM | - | [1][8][10][11] |
| MOLM-13 | Cell Viability | IC₅₀ | 0.2 nM | MOLM-13 (Acute Myeloid Leukemia) | [1][8][10] |
Signaling Pathways and Cellular Effects
The primary effect of this compound is the disruption of the de novo pyrimidine synthesis pathway. This leads to a reduction in the building blocks necessary for DNA and RNA synthesis, causing cell cycle arrest and subsequent apoptosis.[1]
Inhibition of DHODH by this compound triggers downstream cellular responses, ultimately leading to the suppression of cell proliferation. Pyrimidine starvation can activate the p53 tumor suppressor pathway and downregulate the MYC oncogene, contributing to the anti-proliferative and pro-apoptotic effects.[1][8]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the activity of this compound.
This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (B1210591) (DCIP).[8][12]
-
Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified recombinant human DHODH.[9]
-
Materials :
-
Recombinant human DHODH enzyme[8]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[13]
-
L-dihydroorotic acid (DHO)[8]
-
Coenzyme Q10 (CoQ10) or a soluble analog like decylubiquinone[8][13]
-
2,6-dichloroindophenol (DCIP)[8]
-
This compound or other test compounds dissolved in DMSO[13]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600-650 nm[3][13]
-
-
Procedure :
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO.
-
In a 96-well plate, add the assay buffer and a small volume of the diluted inhibitor or a DMSO-only vehicle control.[13]
-
Add the recombinant human DHODH enzyme to each well.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).[3][8]
-
Prepare a substrate mixture containing DHO, CoQ10, and DCIP in the assay buffer.[3]
-
Initiate the enzymatic reaction by adding the substrate mixture to all wells.[3]
-
Immediately measure the decrease in absorbance at 650 nm over time in kinetic mode. The reduction of DCIP leads to a quantifiable color change.[3][8]
-
-
Data Analysis :
-
Calculate the initial rate of reaction (velocity) for each inhibitor concentration from the slope of the absorbance vs. time curve.[12]
-
Normalize the rates relative to the vehicle control (defined as 100% activity).[12]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[12][13]
-
This assay quantifies cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells.[3]
-
Objective : To determine the IC₅₀ of this compound on the proliferation of a specific cell line.
-
Materials :
-
Cancer cell line (e.g., MOLM-13)[8]
-
Appropriate cell culture medium and serum
-
This compound
-
96-well opaque-walled microplates suitable for luminescence
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight if applicable.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Treat the cells by adding the different concentrations of this compound to the appropriate wells. Include a vehicle-only control (e.g., DMSO).[3]
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[3][8]
-
After incubation, equilibrate the plate to room temperature.[3]
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This lyses the cells and generates a luminescent signal proportional to the amount of ATP.[3]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
Conclusion
This compound is a potent and specific inhibitor of human DHODH, demonstrating nanomolar efficacy in both enzymatic and cellular assays.[9][10] Its mechanism of action, which centers on the disruption of de novo pyrimidine biosynthesis, leads to the depletion of the pyrimidine nucleotide pool, resulting in S-phase cell cycle arrest and apoptosis.[1][4] This makes it a promising compound for research and a potential candidate for further investigation in diseases characterized by rapid cell proliferation, particularly in hematological malignancies like acute myeloid leukemia.[1][9] The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound in various disease models.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Dhodh-IN-16: A Technical Guide to its Role in Targeting MYC and p53 Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dhodh-IN-16 is a novel and highly potent small molecule inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is fundamental for the synthesis of DNA and RNA, and its upregulation is a key feature of rapidly proliferating cells, including a wide range of cancers. By inhibiting DHODH, this compound effectively depletes the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis. Emerging evidence, primarily from studies on the class of DHODH inhibitors, suggests that the anti-proliferative effects of these compounds are mediated, in part, through the modulation of the pivotal oncogenic and tumor suppressor pathways governed by MYC and p53. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its role in targeting the MYC and p53 signaling cascades. We present available quantitative data, detailed experimental protocols, and visual representations of the key biological pathways and experimental workflows to support further investigation into the therapeutic potential of this promising inhibitor.
Core Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis
The primary molecular target of this compound is the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate. This process is essential for the production of uridine (B1682114) monophosphate (UMP), the precursor for all pyrimidine nucleotides.[1] Cancer cells, with their high demand for nucleotides to sustain rapid cell division, are particularly dependent on this pathway.[1] this compound's potent inhibition of DHODH leads to a state of "pyrimidine starvation," which triggers a cascade of downstream anti-tumor effects.[1][2]
Quantitative Data
This compound has demonstrated exceptional potency in preclinical studies. The following tables summarize the available quantitative data for its inhibitory activity.
Table 1: In Vitro Enzymatic and Cellular Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | Parameter | Value | Reference |
| Human DHODH | Enzymatic Assay | IC50 | 0.396 nM | [2][3] |
| MOLM-13 (Acute Myeloid Leukemia) | Cell Viability | IC50 | 0.2 nM | [2][3] |
Targeting the MYC and p53 Pathways
While direct experimental evidence for this compound's effects on MYC and p53 is still emerging, studies on other potent DHODH inhibitors strongly indicate that pyrimidine starvation induced by these agents significantly impacts these two critical cellular signaling nodes.
Downregulation of the MYC Oncogene
The MYC family of proto-oncogenes are master regulators of cell proliferation, growth, and metabolism.[4] Many aggressive cancers are driven by MYC overexpression, which reprograms cellular metabolism to increase reliance on pathways like de novo pyrimidine synthesis.[4] Inhibition of DHODH is thought to counteract MYC's oncogenic functions through at least two mechanisms:
-
Pyrimidine Depletion and Transcriptional Arrest: The depletion of the pyrimidine nucleotide pool can lead to a general arrest of transcription, which may disproportionately affect the expression of genes with high transcriptional turnover, such as MYC.
-
Destabilization of the MYC Protein: Some evidence suggests a more direct role for DHODH in stabilizing the MYC protein. It has been proposed that DHODH can physically interact with MYC, protecting it from proteasomal degradation.[4] Therefore, inhibition of DHODH could lead to MYC destabilization and subsequent degradation.[4]
Activation of the p53 Tumor Suppressor Pathway
The p53 tumor suppressor protein plays a crucial role in maintaining genomic stability and preventing tumor formation by inducing cell cycle arrest or apoptosis in response to cellular stress. Pyrimidine depletion, as induced by this compound, is a form of metabolic stress that has been shown to activate the p53 pathway.[2] This activation is a key component of the anti-tumor activity of DHODH inhibitors.[2] Activated p53 can then upregulate its downstream targets, such as the cyclin-dependent kinase inhibitor p21, to enforce cell cycle arrest and pro-apoptotic proteins to trigger programmed cell death.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of this compound.
DHODH Enzymatic Activity Assay (DCIP-Based)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (B1210591) (DCIP).[3]
-
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
This compound
-
Assay Buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, CoQ10, and DCIP.
-
Add varying concentrations of this compound to the wells of the microplate.
-
Add recombinant human DHODH to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding DHO to all wells.
-
Immediately measure the decrease in absorbance at 600 nm over time in kinetic mode.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol determines the effect of this compound on the proliferation of cancer cell lines.[3]
-
Materials:
-
MOLM-13 cells (or other suitable cancer cell line)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled microplates
-
Luminometer
-
-
Procedure:
-
Seed cells at an appropriate density in a 96-well opaque-walled plate.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
Western Blot Analysis for p53 and MYC
This method is used to assess the protein levels of key signaling molecules following treatment with this compound.[3]
-
Materials:
-
Cancer cell lines (e.g., with wild-type p53)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p53, MYC, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control to determine changes in protein expression.
-
Conclusion
This compound is a highly potent inhibitor of DHODH, with significant anti-proliferative effects in cancer cells. Its mechanism of action, centered on the depletion of the pyrimidine pool, is expected to have profound effects on the MYC and p53 pathways, contributing to its anti-tumor activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound. Future studies should focus on generating direct quantitative evidence of this compound's impact on MYC and p53 signaling in various cancer models to fully elucidate its clinical potential.
References
Dhodh-IN-16: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the physicochemical properties, mechanism of action, and experimental evaluation of Dhodh-IN-16, a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH).
This compound is a high-potency, specific inhibitor of human dihydroorotate dehydrogenase (DHODH), a pivotal enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3][4] This pathway is fundamental for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes, establishing DHODH as a significant therapeutic target in oncology and autoimmune diseases.[1][2][3]
Physicochemical and In Vitro Properties
A summary of the key physicochemical and in vitro properties of this compound is presented below. This data is essential for its application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 6-[4-ethyl-3-(hydroxymethyl)-5- oxo-1,2,4-triazol-1-yl]-7-fluoro- 2-(2-methylphenyl)-4-propan- 2-ylisoquinolin-1-one | [1] |
| Molecular Formula | C₂₄H₂₅FN₄O₃ | [1] |
| Molecular Weight | 436.48 g/mol | [1] |
| CAS Number | 2511248-11-4 | [1] |
| Appearance | Solid | [1] |
| hDHODH IC₅₀ | 0.396 nM | [1][5][6] |
| MOLM-13 Cell Growth IC₅₀ | 0.2 nM | [1][5][6] |
Mechanism of Action: Targeting Pyrimidine Biosynthesis
This compound exerts its biological effects by inhibiting dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is responsible for producing pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[2] By blocking DHODH, this compound depletes the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis in rapidly proliferating cells that heavily rely on this pathway.[1][2]
The inhibition of DHODH by this compound disrupts the conversion of dihydroorotate to orotate.[4][5] This disruption has downstream effects on key signaling pathways that regulate cell growth and survival. Notably, pyrimidine starvation resulting from DHODH inhibition has been associated with the downregulation of the MYC oncogene and the activation of the p53 tumor suppressor pathway.[2][5]
Inhibition of DHODH by this compound in the de novo pyrimidine biosynthesis pathway.
Downstream signaling effects of DHODH inhibition by this compound.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of DHODH inhibitors like this compound.
DHODH Enzymatic Activity Assay (DCIP-Based)
This assay quantifies the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (B1210591) (DCIP).
-
Materials:
-
Recombinant human DHODH protein
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10% glycerol, 0.05% Triton X-100
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
This compound (dissolved in DMSO)
-
-
Procedure:
-
Create a reaction mixture containing the reaction buffer, DCIP, and CoQ10.
-
Dispense the test compound at various concentrations into the wells of a 96-well plate.
-
Add the recombinant human DHODH protein to each well and incubate.
-
Initiate the reaction by adding DHO.
-
Measure the decrease in absorbance at 600 nm over time using a microplate reader.
-
Calculate the rate of DCIP reduction to determine DHODH activity and the IC50 value of this compound.[3]
-
Cell Viability Assay
This protocol evaluates the effect of this compound on the proliferation of cancer cells.
-
Materials:
-
Cancer cell line (e.g., MOLM-13)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a DMSO vehicle control for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration relative to the DMSO control to determine the IC50 value.
-
Apoptosis Assay
This method determines the induction of apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining.
-
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for a specified period (e.g., 24-48 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Cell Cycle Analysis
This protocol analyzes the effect of this compound on the cell cycle distribution of cancer cells.
-
Materials:
-
Cancer cell line
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for 24-48 hours.[5]
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[5]
-
Wash the fixed cells and resuspend in PI staining solution.[5]
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[5]
-
Logical relationship of experimental assays for this compound evaluation.
References
Dhodh-IN-16 as a Chemical Probe for DHODH Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dhodh-IN-16, a highly potent and specific inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH).[1][2][3] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a key therapeutic target for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[1][4] This document details the mechanism of action, quantitative data, and experimental protocols for utilizing this compound as a chemical probe to investigate DHODH function.
Core Mechanism of Action: Targeting Pyrimidine Biosynthesis
This compound exerts its biological activity by directly inhibiting the enzymatic function of DHODH.[1][3] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway, responsible for the conversion of dihydroorotate to orotate.[2][5] This enzymatic step is coupled to the mitochondrial electron transport chain.[6] By blocking DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential building blocks for DNA and RNA synthesis.[2][5] This pyrimidine starvation leads to cell cycle arrest, primarily in the S-phase, and subsequently induces apoptosis in rapidly dividing cells that are highly dependent on this pathway.[5][7]
Data Presentation
The inhibitory activity of this compound has been characterized in both enzymatic and cell-based assays, demonstrating sub-nanomolar potency.
| Target | Assay Type | Parameter | Value | Cell Line | Reference |
| Human DHODH | Enzymatic Assay | IC50 | 0.396 nM | - | [1][3] |
| MOLM-13 (Acute Myeloid Leukemia) | Cell Viability (CellTiter-Glo) | IC50 | 0.2 nM | MOLM-13 | [1][3] |
Signaling Pathways and Cellular Effects
The inhibition of DHODH by this compound initiates a cascade of downstream cellular events. The primary effect is the disruption of the de novo pyrimidine synthesis pathway. This metabolic stress has been shown to modulate key signaling pathways that regulate cell growth and survival, including the downregulation of the MYC oncogene and the activation of the p53 tumor suppressor pathway.[1][7]
Caption: Signaling pathway of this compound action. (Max Width: 760px)
Experimental Protocols
Detailed methodologies for the evaluation of this compound are provided below.
DHODH Enzymatic Activity Assay (DCIP Assay)
This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).[5][8]
Materials:
-
Recombinant human DHODH protein
-
This compound
-
L-dihydroorotic acid (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction buffer containing 100 µM CoQ10 and 200 µM DCIP.
-
In a 96-well plate, pre-incubate recombinant human DHODH with varying concentrations of this compound (or vehicle control) in the reaction buffer for 30 minutes at 25°C.
-
Initiate the enzymatic reaction by adding 500 µM DHO to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm over a 10-minute period using a microplate reader in kinetic mode.
-
Calculate the rate of DCIP reduction to determine DHODH activity and the IC50 value of this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay determines cell viability by quantifying ATP, which signals the presence of metabolically active cells.[7][8]
Materials:
-
Cancer cell line of interest (e.g., MOLM-13)
-
Complete cell culture medium
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and let them adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 100 nM) and a vehicle control (DMSO) for a predetermined period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents to induce cell lysis and incubate to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percent viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.[7]
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with selected concentrations of this compound (e.g., IC50, 5x IC50, 10x IC50) and a vehicle control for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and resuspend in Binding Buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's instructions and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the effect of this compound on cell cycle distribution.[7]
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Cold 70% ethanol (B145695)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: General experimental workflow for this compound evaluation. (Max Width: 760px)
Chemical Synthesis and Selectivity
Chemical Synthesis
This compound is identified as "Example 22" in patent WO2020212897A1.[3] A detailed, step-by-step synthesis protocol is not publicly available in accessible databases.[3] The general chemical class of the compound suggests a multi-step synthesis that involves the construction of an isoquinolinone core, followed by the attachment of a triazole moiety.[3]
Selectivity and Off-Target Profile
While a comprehensive public kinase selectivity profile for this compound is not currently available, its sub-nanomolar potency against human DHODH suggests a high degree of selectivity for its intended target.[1][9] For any chemical probe, understanding its selectivity is crucial to ensure that the observed biological effects are on-target.[9][10]
Uridine (B1682114) Rescue Experiments: A key experiment to confirm on-target DHODH inhibition in a cellular context is the uridine rescue assay.[1][10] As DHODH inhibition blocks the de novo pyrimidine synthesis pathway, the cellular effects can be reversed by supplementing the culture medium with exogenous uridine, which can be utilized by the pyrimidine salvage pathway.[1]
Off-Target Kinase Screening: To comprehensively assess selectivity, screening against a broad panel of kinases is recommended.[9] This is important as many small molecule inhibitors can interact with the conserved ATP-binding pocket of kinases.[9]
Caption: Workflow for assessing the on-target activity of this compound. (Max Width: 760px)
In Vivo Preclinical Evaluation: A General Protocol
A specific, detailed in vivo experimental protocol for this compound is not publicly available. The following is a general guide for designing and conducting in vivo efficacy studies with a potent DHODH inhibitor, based on protocols for similar compounds.[2]
Animal Model:
-
Xenograft Models: Immunocompromised mice (e.g., NOD-SCID or nude mice) implanted with human cancer cell lines (e.g., MOLM-13) or patient-derived xenografts (PDXs).[2]
-
Syngeneic Models: Immunocompetent mice implanted with murine tumor cell lines to also evaluate the impact on the tumor microenvironment.
Compound Formulation and Administration:
-
The formulation depends on the physicochemical properties of this compound. A common vehicle for oral gavage is 0.5% methylcellulose.[2] For intraperitoneal (IP) injection, the compound may be dissolved in DMSO and diluted with saline.[2]
Dosing and Schedule:
-
Dose and schedule should be determined from prior maximum tolerated dose (MTD) studies.[2] For reference, other DHODH inhibitors have been administered daily at doses ranging from 10 mg/kg to 30 mg/kg.[2]
-
Treatment duration is typically 2-4 weeks or until tumors in the control group reach a predetermined size.[2]
Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): Tumor volume should be measured 2-3 times per week using calipers (Volume = (Length x Width²)/2).[2]
-
Biomarker Analysis: Collection of plasma and tumor tissue to assess target engagement (e.g., measurement of dihydroorotate levels) and downstream effects.
-
Immunohistochemistry (IHC) and Western Blotting: Analysis of protein expression in tumor tissue to confirm the mechanism of action.
-
Toxicity Monitoring: Daily monitoring of animal health, including body weight, to assess any adverse effects. A body weight loss of over 15-20% is a common endpoint.[2]
Conclusion
This compound is a potent and valuable chemical probe for studying the function of DHODH and the consequences of its inhibition.[1][5] Its sub-nanomolar potency makes it a powerful tool for in vitro studies.[1][3] While a comprehensive in vivo and off-target profile is not yet publicly available, the methodologies and data presented in this guide provide a solid foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of targeting DHODH with this promising inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Dhodh-IN-16: A Technical Guide to its Early Discovery, Synthesis, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dhodh-IN-16 is a highly potent and specific inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] This pathway is fundamental for the synthesis of DNA and RNA, and its upregulation is a characteristic feature of rapidly proliferating cells, such as those found in cancer and autoimmune diseases.[3][4] By inhibiting DHODH, this compound effectively depletes the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis in these rapidly dividing cells.[1][5] This technical guide provides an in-depth overview of the early discovery, synthesis, mechanism of action, and key experimental protocols for this compound, serving as a comprehensive resource for researchers in the field.
Introduction to this compound
This compound has emerged as a significant research tool for investigating the therapeutic potential of targeting DHODH.[3] DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate.[3][6] This enzymatic reaction is coupled to the mitochondrial electron transport chain.[3][7] Given the high demand for nucleotides in rapidly dividing cells to support DNA and RNA synthesis, these cells are particularly vulnerable to the inhibition of this pathway.[3][4] The potent and specific inhibitory action of this compound makes it a valuable compound for preclinical studies in oncology and immunology.[1][8]
Chemical Synthesis
This compound is identified as "Example 22" in patent WO2020212897A1.[2] While a detailed, step-by-step synthesis protocol is not publicly available, the chemical structure suggests a multi-step synthetic route.[2] The synthesis would likely involve the construction of the core isoquinolinone scaffold, followed by the attachment of the triazole moiety.[2] The IUPAC name for this compound is 6-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-7-fluoro-2-(2-methylphenyl)-4-propan-2-ylisoquinolin-1-one.[2]
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the DHODH enzyme.[1][6] This inhibition blocks the conversion of dihydroorotate to orotate, a crucial step in the de novo pyrimidine synthesis pathway.[4][5] The resulting depletion of pyrimidine nucleotides leads to a state of "pyrimidine starvation," which in turn triggers a cascade of downstream cellular events.[5][6] These events include the downregulation of the oncogene c-Myc and the activation of the p53 tumor suppressor pathway, ultimately culminating in cell cycle arrest, primarily in the S-phase, and the induction of apoptosis.[1][5]
Quantitative Data
The inhibitory potency of this compound has been characterized in both enzymatic and cell-based assays. The key quantitative data is summarized in the table below.
| Target | Assay Type | Parameter | Value | Cell Line | Reference |
| Human DHODH | Enzymatic Assay | IC50 | 0.396 nM | - | [1][5][9] |
| MOLM-13 | Cell Viability | IC50 | 0.2 nM | MOLM-13 (Acute Myeloid Leukemia) | [1][5][9] |
Signaling Pathways and Experimental Workflows
The inhibition of DHODH by this compound perturbs several critical cellular signaling pathways and is evaluated through a series of established experimental workflows.
Inhibition of the de novo pyrimidine synthesis pathway by this compound.
Downstream signaling consequences of this compound mediated DHODH inhibition.
A typical experimental workflow for the preclinical evaluation of this compound.
Experimental Protocols
DHODH Enzymatic Activity Assay (DCIP Assay)
This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).[1][4][5]
-
Materials:
-
Recombinant human DHODH protein
-
This compound
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing 100 µM CoQ10 and 200 µM DCIP in the assay buffer.[5]
-
In a 96-well plate, add recombinant human DHODH and varying concentrations of this compound (or vehicle control).[5]
-
Initiate the enzymatic reaction by adding 500 µM DHO to each well.[1][5]
-
Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader in kinetic mode.[1][4]
-
Calculate the rate of DCIP reduction to determine DHODH activity and the IC50 value of this compound.[5]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of this compound on the proliferation of cancer cells.[4][5]
-
Materials:
-
Cancer cell line of interest (e.g., MOLM-13)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled plates
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (or vehicle control) for 72 hours.[4]
-
Equilibrate the plate to room temperature.[4]
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.[4]
-
Measure the luminescent signal, which is proportional to the amount of ATP and indicative of the number of viable cells.
-
Calculate the percent inhibition of cell proliferation relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.[5]
-
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for a specified time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.[5]
-
Resuspend the cells in 1X Binding Buffer.[5]
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[5]
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.[5]
-
Conclusion
This compound is a potent and specific inhibitor of human DHODH with significant anti-proliferative effects, particularly in hematological malignancies.[1] Its well-defined mechanism of action and high potency make it an invaluable tool for basic research and preclinical drug development. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound in various disease models. Further investigations into its in vivo efficacy, safety profile, and potential for combination therapies are warranted to fully elucidate its clinical utility.[1]
References
In Vitro Characterization of Dhodh-IN-16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Dhodh-IN-16, a highly potent and specific inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] This pathway's role in the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes, makes DHODH an attractive therapeutic target in oncology and for autoimmune diseases.[1] this compound has demonstrated significant potential as a therapeutic agent and a powerful research tool due to its nanomolar potency in both enzymatic and cellular assays.[3]
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of DHODH.[2] This enzyme, located in the inner mitochondrial membrane, catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[4][5] By blocking this crucial step, this compound depletes the intracellular pool of pyrimidines.[2][4] This "pyrimidine starvation" leads to a cascade of downstream effects, including the inhibition of DNA and RNA synthesis, which ultimately results in cell cycle arrest and apoptosis, particularly in cells highly dependent on this pathway.[6][2] Furthermore, inhibition of DHODH has been associated with the modulation of key signaling pathways, including the downregulation of the MYC oncogene and the activation of the p53 tumor suppressor pathway.[2][3][7]
Quantitative Data
This compound is a highly potent inhibitor of human DHODH, with sub-nanomolar activity in enzymatic assays and potent anti-proliferative effects in cell-based assays.[6][1][2][8] The inhibitory activity has been consistently reported across multiple studies.
| Parameter | Target / Cell Line | Assay Type | Value (IC50) | References |
| Enzymatic Activity | Human DHODH | Enzymatic Assay | 0.396 nM | [1][2][3][7][8][9] |
| Cellular Activity | MOLM-13 (Acute Myeloid Leukemia) | Cell Viability / Growth | 0.2 nM | [1][2][3][10][7][8] |
Experimental Protocols
In Vitro DHODH Enzymatic Assay (Spectrophotometric)
This protocol describes a common colorimetric method to determine the in vitro potency of inhibitors against purified recombinant human DHODH by measuring the reduction of the dye 2,6-dichloroindophenol (B1210591) (DCIP).[6][1][7]
Materials:
-
Recombinant human DHODH enzyme
-
This compound or other test compounds
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[1]
-
L-dihydroorotic acid (DHO) - Substrate
-
2,6-dichloroindophenol (DCIP) - Electron acceptor[1]
-
Coenzyme Q10 (CoQ10) or decylubiquinone[7]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant human DHODH enzyme to each well, followed by the diluted inhibitor or vehicle control.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).[7]
-
Prepare a substrate mixture containing DHO, DCIP, and a ubiquinone analog (e.g., CoQ10) in the assay buffer.[1][7]
-
Initiate the enzymatic reaction by adding the substrate mixture to all wells.
-
Immediately measure the decrease in absorbance at 600-650 nm over time in kinetic mode.[1][7] The decrease in absorbance corresponds to the DCIP reduction, which is coupled to the oxidation of DHO by DHODH.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is used to measure the effect of this compound on the proliferation and viability of a cell line, such as the acute myeloid leukemia cell line MOLM-13.[3][8]
Materials:
-
MOLM-13 cells or other appropriate cell line
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates (white-walled for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to acclimate.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Treat the cells by adding the diluted inhibitor or a vehicle control to the respective wells.
-
Incubate the plate for a specified duration (e.g., 72 hours) under standard cell culture conditions.[7][8]
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which indicates the number of viable cells.
-
Incubate for the recommended time to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent viability for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[3]
Uridine (B1682114) Rescue Assay
This assay is crucial to confirm that the observed cellular effects of this compound are specifically due to the inhibition of the de novo pyrimidine synthesis pathway.[11] Supplementing the culture medium with uridine allows cells to bypass the DHODH block by utilizing the pyrimidine salvage pathway.[11]
Materials:
-
Target cell line
-
This compound
-
Uridine (sterile stock solution)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate.
-
Prepare two sets of serial dilutions of this compound in complete medium.
-
To one set of dilutions, add a final concentration of supplementary uridine (e.g., 100 µM).[11] The other set will not contain extra uridine.
-
Treat the cells with both sets of inhibitor dilutions (with and without uridine) and include appropriate controls.
-
Incubate for the standard duration (e.g., 72 hours).
-
Measure cell viability using a standard method like CellTiter-Glo®.
-
Analyze the results. A reversal of the anti-proliferative effect of this compound in the presence of uridine confirms on-target activity.
Selectivity Profile
While this compound is characterized by its high on-target potency, a comprehensive evaluation of its selectivity is critical for drug development.[1][9] Publicly available data on its broad off-target profile, particularly against a wide panel of kinases, is limited.[9] The high potency against human DHODH suggests a high affinity for its intended target.[1] Further assessment, such as screening against a large panel of kinases, is a standard approach to thoroughly characterize the selectivity of an inhibitor like this compound.[9] The uridine rescue assay serves as a functional confirmation of on-target activity in a cellular context.[1][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Dhodh-IN-16: A Technical Guide to its Impact on Nucleotide Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dhodh-IN-16 is a highly potent, specific inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] This pathway is fundamental for the synthesis of DNA and RNA, making it a crucial therapeutic target in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[1][4] By inhibiting DHODH, this compound effectively depletes the intracellular pyrimidine pool, leading to a cascade of downstream effects including cell cycle arrest and apoptosis.[2][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on nucleotide metabolism, detailed experimental protocols for its study, and visualizations of the key metabolic and signaling pathways involved.
Core Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis
The primary mechanism of action for this compound is the direct inhibition of dihydroorotate dehydrogenase (DHODH).[5] DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate (DHO) to orotate.[3][6] This reaction is essential for the production of uridine (B1682114) and cytidine (B196190) nucleotides, which are indispensable building blocks for RNA and DNA.[5] Rapidly proliferating cells, which have a high demand for nucleotides to support replication, are particularly dependent on this pathway.[6][7] this compound's inhibition of DHODH leads to a state of "pyrimidine starvation," which is the primary trigger for the compound's anti-proliferative effects.[5][7]
Figure 1. Inhibition of the de novo pyrimidine synthesis pathway by this compound.
Quantitative Data
The potency of this compound has been characterized in both enzymatic and cellular assays. The compound demonstrates exceptional, sub-nanomolar potency against its target enzyme and potent anti-proliferative effects in cancer cell lines.[1][8]
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Parameter | Value | Cell Line | Reference |
|---|---|---|---|---|---|
| Human DHODH | Enzymatic Assay | IC50 | 0.396 nM | - | [1][3][8] |
| Cell Growth | Cell Viability | IC50 | 0.2 nM | MOLM-13 (Acute Myeloid Leukemia) |[1][3][8] |
The inhibition of DHODH by this compound directly alters the cellular nucleotide landscape. This leads to an accumulation of the DHODH substrate, dihydroorotate, and a significant reduction in downstream pyrimidine products.[7]
Table 2: Expected Effects of this compound on Nucleotide Pools
| Metabolite | Expected Change | Rationale | Reference |
|---|---|---|---|
| Dihydroorotate | Significant Increase | Accumulation of the DHODH substrate due to enzyme inhibition. | [7] |
| Orotate | Significant Decrease | Blockade of the conversion from dihydroorotate. | [7] |
| Uridine Triphosphate (UTP) | Significant Decrease | Depletion of the downstream product of the pathway. | [7] |
| Guanosine Triphosphate (GTP) | No Significant Direct Change | Purine nucleotide synthesis is not directly affected by DHODH inhibition. | [7] |
Note: This table is based on the established mechanism of DHODH inhibitors. Specific experimental validation for this compound is required for confirmation.[7]
Downstream Cellular Consequences
The pyrimidine starvation induced by this compound triggers a cascade of cellular events that collectively suppress cell proliferation and induce cell death.[3][7]
-
Inhibition of Macromolecule Synthesis: The depletion of UTP and CTP directly impedes the synthesis of DNA and RNA, which is essential for cell division and function.[1][9]
-
Cell Cycle Arrest: The lack of necessary nucleotides for DNA replication causes cells to arrest in the S-phase of the cell cycle.[1][3]
-
Induction of Apoptosis: Prolonged pyrimidine starvation activates programmed cell death pathways, leading to the elimination of affected cells.[1][7]
-
Modulation of Key Signaling Pathways: DHODH inhibition has been shown to impact critical oncogenic and tumor-suppressing pathways. Pyrimidine depletion can lead to the downregulation of the MYC oncogene and the activation of the p53 tumor suppressor pathway, further contributing to its anti-cancer effects.[1][3][5]
Figure 2. Downstream signaling consequences of DHODH inhibition by this compound.
Experimental Protocols
DHODH Enzymatic Activity Assay (DCIP Assay)
This colorimetric assay measures DHODH activity by monitoring the reduction of the dye 2,6-dichloroindophenol (B1210591) (DCIP).[1][3]
-
Principle: DCIP serves as a terminal electron acceptor in the DHODH-catalyzed reaction. The rate of its reduction, measured by a decrease in absorbance, is proportional to DHODH activity.
-
Materials:
-
Recombinant human DHODH protein
-
This compound
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[3]
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reagent mix in assay buffer containing 100 µM CoQ10 and 200 µM DCIP.[3]
-
In a 96-well plate, add recombinant human DHODH, the reagent mix, and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the plate for 30 minutes at 25°C.[3]
-
Initiate the reaction by adding 500 µM DHO to each well.[3]
-
Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader.[1][3]
-
Calculate the rate of reaction for each inhibitor concentration and plot against the logarithm of concentration to determine the IC50 value.[1]
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells by quantifying ATP, an indicator of metabolic activity.[1][6]
-
Principle: The CellTiter-Glo® reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present.
-
Materials:
-
MOLM-13 cells or other cell line of interest
-
RPMI-1640 medium with 10% FBS
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled microplates
-
Luminometer
-
-
Procedure:
-
Seed cells at an appropriate density in a 96-well opaque-walled plate.[1]
-
Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).[1]
-
Equilibrate the plate to room temperature for 30 minutes.[1]
-
Add CellTiter-Glo® reagent to each well as per the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to untreated controls to determine the IC50 value.[1]
-
Analysis of Cellular Nucleotide Pools (LC-MS/MS)
This method allows for the sensitive and specific quantification of changes in nucleotide levels following treatment.[5]
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) separates and quantifies small molecules, like nucleotides, from complex biological samples.[5]
-
Materials:
-
Treated and untreated cells
-
Ice-cold perchloric acid (PCA)
-
Potassium hydroxide (B78521) (KOH) for neutralization
-
LC-MS/MS system
-
-
Procedure (General Workflow):
-
Treat cells with this compound for the desired time.
-
Harvest approximately 1-5 x 10^6 cells and wash with cold PBS.
-
Extract nucleotides by adding ice-cold PCA and incubating on ice.[10]
-
Centrifuge to pellet protein and collect the supernatant.
-
Neutralize the extracts with KOH.[10]
-
Centrifuge to remove the precipitate.
-
Analyze the supernatant using an LC-MS/MS system equipped with a suitable column (e.g., anion exchange) to separate and quantify nucleotide triphosphates.[10]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution via flow cytometry.[3][9]
-
Principle: Propidium iodide (PI) is a fluorescent agent that intercalates with DNA. The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
-
Materials:
-
Treated and untreated cells
-
Ice-cold 70% ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
PI staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash cells with PBS and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently.[9]
-
Incubate at -20°C for at least 2 hours or overnight.[9]
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[3]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[3]
-
Experimental Workflows
Visualizing the experimental workflow can aid in study design and execution.
Figure 3. A generalized experimental workflow for studying the effects of this compound.
Figure 4. Workflow for determining the IC50 value of an inhibitor in a cell-based assay.
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate that exerts its effects by potently inhibiting DHODH, a key enzyme in nucleotide metabolism.[1] Its mechanism of action, centered on the depletion of the pyrimidine pool, leads to robust anti-proliferative and pro-apoptotic effects in cells highly dependent on de novo pyrimidine synthesis.[1][7] The quantitative data and detailed protocols presented in this guide provide a solid framework for researchers to further investigate the multifaceted impact of this compound on cellular metabolism and signaling, paving the way for its application in various disease models.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mitochondrial-Linked De Novo Pyrimidine Biosynthesis Dictates Human T-Cell Proliferation but Not Expression of Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dhodh-IN-16 Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dhodh-IN-16 is a highly potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] This pathway is fundamental for the synthesis of DNA and RNA, and its inhibition can lead to cell cycle arrest, apoptosis, and cellular differentiation, particularly in rapidly proliferating cells like cancer cells.[1][4] These application notes provide comprehensive protocols for the use of this compound in cell culture experiments, including detailed methodologies for key assays, quantitative data, and visual representations of signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of DHODH, which catalyzes the conversion of dihydroorotate to orotate.[5][6] This is a rate-limiting step in the de novo synthesis of pyrimidines.[5] Inhibition of DHODH by this compound leads to a depletion of the intracellular pyrimidine pool, a state often referred to as "pyrimidine starvation."[4] This metabolic stress triggers a cascade of downstream events, including the activation of the p53 tumor suppressor pathway and a reduction in the expression of the oncogene c-Myc, ultimately leading to the observed anti-proliferative and pro-apoptotic effects.[5][6]
Signaling Pathway of this compound Action
Quantitative Data
The inhibitory activity of this compound has been characterized in both enzymatic and cell-based assays.
| Target/Cell Line | Assay Type | Parameter | Value | Reference |
| Human DHODH | Enzymatic Assay | IC50 | 0.396 nM | [2][5][6] |
| MOLM-13 (Acute Myeloid Leukemia) | Cell Viability (CellTiter-Glo) | IC50 | 0.2 nM | [5][6][7] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.[2] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.[2]
Materials:
-
This compound powder (Molecular Weight: 436.48 g/mol )[2]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration. For 1 mL of a 10 mM stock solution, 4.36 mg of this compound is needed.[2]
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the corresponding volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[2][8]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[9]
Note: The final DMSO concentration in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced toxicity.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[2]
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is to determine the antiproliferative IC50 of this compound.[4]
Materials:
-
Cancer cell line of interest (e.g., MOLM-13)
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.[4]
-
Prepare serial dilutions of this compound in culture medium. A starting range of 0.01 nM to 100 nM is recommended.[7]
-
Add the diluted compound to the respective wells, including a vehicle-only control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[4]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[4]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[4]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Record luminescence using a plate-reading luminometer.
-
Calculate the IC50 value by plotting the luminescence signal against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis in cells following treatment with this compound.[5]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome) and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration (e.g., 48-72 hours).[5]
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells once with cold PBS and then once with 1X Binding Buffer.[4]
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[4]
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[4]
-
Incubate for 10-15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Immediately before analysis, add 5 µL of PI staining solution.[4]
-
Analyze the samples by flow cytometry within 1 hour.[1]
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[4]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle distribution.[5]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.[5]
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.[1][5]
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.[5]
-
Incubate for 30 minutes at room temperature in the dark.[5]
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Western Blotting for p53 and Phospho-CHK1
This protocol is used to detect the activation of key proteins in the signaling pathways affected by this compound.[4]
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-CHK1, anti-p53)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.[10]
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CHK1 or anti-p53) overnight at 4°C.[4][10]
-
Wash the membrane three times with TBST.[4]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[4]
-
Re-probe the membrane with antibodies for total CHK1, p53, and a loading control (e.g., β-actin) to normalize the data.[4]
Conclusion
This compound is a valuable research tool for investigating the role of de novo pyrimidine synthesis in various biological processes, particularly in the context of cancer. The protocols provided herein offer a robust framework for studying the cellular effects of this potent DHODH inhibitor. Careful experimental design, including appropriate controls and dose-response analyses, will ensure the generation of reliable and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. arigobio.com [arigobio.com]
Application Notes and Protocols for Dhodh-IN-16 in a Leukemia Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Dhodh-IN-16, a potent and specific inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), in a leukemia cell line model. The protocols and data presented herein are intended to facilitate research into the therapeutic potential of targeting the de novo pyrimidine (B1678525) biosynthesis pathway in leukemia.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid blasts. These cancer cells exhibit a high metabolic rate and are heavily dependent on the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA, to sustain their growth. Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme that catalyzes a rate-limiting step in this pathway, making it an attractive therapeutic target.[1]
This compound is a highly potent small molecule inhibitor of human DHODH. By blocking this enzyme, this compound effectively depletes the intracellular pyrimidine pool, leading to cell cycle arrest, apoptosis, and cellular differentiation in leukemia cells.[2]
Mechanism of Action
This compound exerts its anti-leukemic effects by inhibiting DHODH, which disrupts the conversion of dihydroorotate to orotate. This leads to a state of "pyrimidine starvation" in rapidly dividing leukemia cells. The downstream consequences of this metabolic stress include the downregulation of the MYC oncogene, a critical driver of leukemic cell proliferation, and the activation of tumor suppressor pathways, such as p53, ultimately culminating in programmed cell death (apoptosis) and the induction of myeloid differentiation.[3][4]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound against a human AML cell line.
| Compound | Target | Cell Line | Assay Type | Parameter | Value |
| This compound | Human DHODH | - | Enzymatic Assay | IC50 | 0.396 nM |
| This compound | Human DHODH | MOLM-13 (AML) | Cell Viability (CellTiter-Glo) | IC50 | 0.2 nM |
Signaling Pathway of DHODH Inhibition
Experimental Protocols
MOLM-13 Cell Culture
Description: This protocol outlines the standard procedure for maintaining the MOLM-13 human acute myeloid leukemia cell line.
Materials:
-
MOLM-13 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Incubator (37°C, 5% CO₂)
-
Sterile cell culture flasks
-
Centrifuge
Procedure:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Thaw a frozen vial of MOLM-13 cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium in a T-25 or T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell density and viability every 2-3 days. Split the culture when the cell density reaches approximately 8 x 10⁵ cells/mL to maintain a density between 1 x 10⁵ and 1 x 10⁶ cells/mL.[2]
Cell Viability Assay (CellTiter-Glo®)
Description: This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells. This protocol is used to determine the IC50 value of this compound.
Materials:
-
MOLM-13 cells
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed MOLM-13 cells at a density of 5,000-10,000 cells per well in 90 µL of complete growth medium in a 96-well plate.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Add 10 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound using appropriate software.[2]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Description: This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
MOLM-13 cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed MOLM-13 cells in 6-well plates at a density of 2 x 10⁵ cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., IC50, 5x IC50) and a vehicle control for 48-72 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2]
Western Blot Analysis
Description: This protocol is for the detection of changes in protein expression levels of key signaling molecules (e.g., MYC, p21, cleaved PARP, cleaved Caspase-3) in MOLM-13 cells following treatment with this compound.
Materials:
-
MOLM-13 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-p21, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Treat MOLM-13 cells with this compound at desired concentrations and time points.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare lysates by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL reagent and an imaging system.[5]
Experimental Workflow
References
- 1. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation | Haematologica [haematologica.org]
- 4. bio-rad.com [bio-rad.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Dhodh-IN-16 Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-16 is a highly potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of DNA and RNA, making DHODH a key therapeutic target for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[1][3][4] this compound blocks the conversion of dihydroorotate to orotate, leading to a depletion of the intracellular pyrimidine pool, which in turn inhibits DNA and RNA synthesis and ultimately arrests cell proliferation.[1][2] These application notes provide a detailed protocol for determining the inhibitory activity of this compound against human DHODH using a colorimetric enzymatic assay.
Quantitative Data Summary
The inhibitory potency of this compound has been determined in both enzymatic and cell-based assays. The following table summarizes the key quantitative data.
| Target | Assay Type | Parameter | Value | Reference |
| Human DHODH | Enzymatic Assay | IC50 | 0.396 nM | [1][3][5][6][7] |
| MOLM-13 (Acute Myeloid Leukemia) | Cell Viability | IC50 | 0.2 nM | [1][3][5][6][7] |
Experimental Protocols
DHODH Enzymatic Activity Assay (DCIP-Based)
This protocol outlines a colorimetric assay to measure the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (B1210591) (DCIP).[1][5]
Materials and Reagents:
-
Recombinant human DHODH protein
-
This compound
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[1][8]
-
DMSO (for compound dilution)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600-650 nm[1][8]
Procedure:
-
Prepare Reagent Solutions:
-
Assay Buffer: Prepare a solution containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.05% Triton X-100.[1][8]
-
CoQ10 Stock Solution: Prepare a 10 mM stock solution of Coenzyme Q10 in DMSO.
-
DCIP Stock Solution: Prepare a stock solution of DCIP in the Assay Buffer.
-
DHO Stock Solution: Prepare a stock solution of Dihydroorotate in the Assay Buffer.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO and perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Assay Protocol:
-
Prepare a reaction mixture in a 96-well plate. To each well, add the recombinant human DHODH enzyme and varying concentrations of this compound (or DMSO for the vehicle control).[5]
-
Add the reagent mix containing 100 µM CoQ10 and 200 µM DCIP to each well.[1][5][8]
-
Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.[1][8]
-
Initiate the enzymatic reaction by adding 500 µM dihydroorotate (DHO) to each well.[1][5][8]
-
Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader in kinetic mode.[1][8]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Normalize the velocities relative to the DMSO control (representing 0% inhibition) and a no-enzyme control (representing 100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.[7]
-
Visualizations
Signaling Pathway of DHODH Inhibition
The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the mechanism of action of this compound. Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the conversion of dihydroorotate to orotate, a crucial step in the synthesis of pyrimidines.[1][4][9] this compound inhibits DHODH, leading to a depletion of pyrimidines necessary for DNA and RNA synthesis, thereby causing cell cycle arrest and apoptosis in rapidly dividing cells.[1][3][7] Inhibition of DHODH has also been linked to the downregulation of the MYC oncogene and activation of the p53 tumor suppressor pathway.[1][5][7]
Caption: DHODH Inhibition Signaling Pathway.
Experimental Workflow for DHODH Enzymatic Assay
The diagram below outlines the key steps of the in vitro enzymatic assay to determine the inhibitory activity of this compound against DHODH.
Caption: DHODH Enzymatic Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cell Viability Assay with Dhodh-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-16 is a highly potent and specific inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a characteristic of rapidly proliferating cells, such as those found in cancer.[4][5] By inhibiting DHODH, this compound depletes the intracellular pyrimidine pool, which leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for therapeutic development.[1][4][6] These application notes provide detailed protocols for assessing the effect of this compound on cell viability.
Mechanism of Action
This compound targets DHODH, which catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in de novo pyrimidine synthesis.[4][7] The resulting pyrimidine starvation triggers a cascade of cellular events, including the downregulation of the oncogene c-Myc and the activation of the p53 tumor suppressor pathway.[4] This ultimately leads to cell cycle arrest, primarily in the S-phase, and programmed cell death (apoptosis).[1][4]
Data Presentation
The inhibitory activity of this compound has been quantified against its molecular target and in various cancer cell lines.
| Target/Cell Line | Assay Type | Parameter | Value (nM) |
| Human DHODH | Enzymatic Assay | IC50 | 0.396[1][2][3][4][5][8] |
| MOLM-13 (Acute Myeloid Leukemia) | Cell Viability (CellTiter-Glo) | IC50 | 0.2[1][3][4][5][8] |
| HL-60 (Acute Promyelocytic Leukemia) | Cell Viability | IC50 | 4.4[9] |
| Jurkat (Acute T-cell Leukemia) | Cell Viability | - | Potent Activity[9] |
| A549 (Lung Carcinoma) | Cell Viability | - | Potent Activity[9] |
| WM266-4 (Melanoma) | Cell Viability | IC50 | 3.7[10] |
| HT-1080 (Fibrosarcoma) | Cell Viability | IC50 | 0.45[10] |
| A431 (Epidermoid Carcinoma) | Cell Viability | IC50 | 3.3[10] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for assessing its impact on cell viability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Induction Analysis with Dhodh-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-16 is a highly potent and specific inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cells, including cancer cells.[3][4][5] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to a state of "pyrimidine starvation."[6] This metabolic stress triggers a cascade of cellular events, including cell cycle arrest and programmed cell death (apoptosis), making it a promising agent for therapeutic investigation.[4][7][8] These application notes provide a comprehensive guide to analyzing apoptosis induced by this compound, including detailed experimental protocols, quantitative data, and visual representations of the underlying signaling pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
This compound exerts its pro-apoptotic effects by inhibiting the fourth and rate-limiting step in de novo pyrimidine synthesis, the conversion of dihydroorotate to orotate.[6][7] The resultant pyrimidine depletion leads to replication stress and the activation of DNA damage response pathways.[4] This can subsequently lead to the activation of the tumor suppressor protein p53 and the downregulation of the oncogene c-Myc.[3][7] The culmination of these events is the induction of cell cycle arrest, primarily in the S-phase, and the initiation of the apoptotic cascade.[4][7][8]
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data
The potency of this compound has been determined in both enzymatic and cell-based assays. This data is crucial for designing experiments to study its apoptotic effects.
| Target/Cell Line | Assay Type | Parameter | Value | Reference |
| Human DHODH | Enzymatic Assay | IC50 | 0.396 nM | [3][7][9] |
| MOLM-13 (Acute Myeloid Leukemia) | Cell Viability (CellTiter-Glo) | IC50 | 0.2 nM | [3][4][9] |
Experimental Protocols
To effectively study the induction of apoptosis by this compound, a series of well-established assays should be performed. The following protocols provide detailed methodologies for these key experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell Cycle Analysis Following Dhodh-IN-16 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-16 is a potent and highly selective inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cells, including a variety of cancer cells.[2][3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are necessary for DNA replication and cell division. This pyrimidine starvation leads to replication stress, triggering cell cycle arrest and, in many cases, apoptosis.[3][4] Understanding the impact of this compound on cell cycle progression is crucial for elucidating its mechanism of action and for the development of novel anti-cancer therapeutics.
These application notes provide a comprehensive guide to analyzing the cell cycle effects of this compound, including detailed experimental protocols and data interpretation.
Data Presentation
While specific quantitative data for this compound's effect on cell cycle distribution is not extensively published, the known mechanism of action of potent DHODH inhibitors allows for a representative illustration of the expected outcome.[5] Treatment of rapidly dividing cancer cells with a potent DHODH inhibitor typically results in a significant accumulation of cells in the S and G2/M phases of the cell cycle.[5][6]
Table 1: Representative Cell Cycle Distribution in MOLM-13 Cells Following this compound Treatment
| Treatment Group | Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 55 | 30 | 15 |
| This compound | 1 | 40 | 45 | 15 |
| This compound | 10 | 25 | 55 | 20 |
| This compound | 100 | 15 | 60 | 25 |
Note: The data presented in this table is a hypothetical representation based on the known effects of potent DHODH inhibitors on cancer cell lines. Actual results may vary depending on the cell line, experimental conditions, and treatment duration.
Signaling Pathway
The inhibition of DHODH by this compound initiates a signaling cascade that culminates in cell cycle arrest. The depletion of pyrimidines leads to replication stress, which activates DNA damage response pathways, primarily involving the p53 and CHK1 signaling axes.[4]
Caption: Signaling cascade following DHODH inhibition by this compound.
Experimental Protocols
Cell Cycle Analysis Using Propidium (B1200493) Iodide Staining and Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of a cell line following treatment with this compound.
Materials:
-
Cell line of interest (e.g., MOLM-13)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash the cells once with PBS, and then add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Suspension cells: Gently pipette the cell suspension and transfer it to a conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours for fixation. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a laser to excite the propidium iodide (typically at 488 nm) and collect the emission fluorescence (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram. The G0/G1 peak will have the lowest fluorescence intensity, the G2/M peak will have approximately double the fluorescence intensity of the G0/G1 peak, and the S phase will be the region between the two peaks.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the cell cycle analysis experiment.
Caption: Experimental workflow for cell cycle analysis.
References
Application Notes and Protocols for In Vivo Studies of Dhodh-IN-16 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-16 is a highly potent, small-molecule inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] This pathway is essential for the synthesis of DNA and RNA, making DHODH a key therapeutic target in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[3][4] By inhibiting DHODH, this compound effectively curtails the supply of pyrimidines necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1][3] While comprehensive in vivo data for this compound are not yet widely available in the public domain, this document provides a detailed guide for researchers to design and execute in vivo studies in mouse models.[4][5] The protocols and data presented are synthesized from available information on this compound's potent in vitro activity and established methodologies from preclinical studies of other well-characterized DHODH inhibitors, such as Brequinar.[5][6]
Mechanism of Action
DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate.[1][7] this compound's primary mechanism of action is the direct inhibition of this enzymatic activity.[3] This blockade leads to a depletion of the intracellular pyrimidine pool, which in turn inhibits DNA and RNA synthesis, ultimately arresting cell proliferation and inducing apoptosis in rapidly dividing cells.[3] This disruption of pyrimidine synthesis has also been linked to the modulation of key oncogenic and tumor suppressor pathways, including the downregulation of the MYC oncogene and the activation of the p53 tumor suppressor pathway.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Dhodh-IN-16: A Potent Tool for Interrogating Cancer's Metabolic Reprogramming
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Dhodh-IN-16 has emerged as a highly potent and specific inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3][4][5][6][7] This pathway is a hallmark of metabolic reprogramming in cancer, upregulated to meet the high demand for nucleotides required for rapid cell proliferation, DNA replication, and RNA synthesis.[8][9][10][11][12] By targeting DHODH, this compound offers a powerful approach to induce a state of "pyrimidine starvation," leading to cell cycle arrest, apoptosis, and the potential induction of ferroptosis in cancer cells.[1][2][10][11] These application notes provide a comprehensive guide to utilizing this compound for studying metabolic reprogramming in cancer, complete with detailed experimental protocols and quantitative data.
Mechanism of Action
This compound exerts its anticancer effects by directly inhibiting DHODH, a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines—the oxidation of dihydroorotate to orotate.[1][2][13] This blockade leads to the depletion of the intracellular pyrimidine pool, which triggers a cascade of cellular events culminating in anti-tumor activity.[1][4] The primary consequences of DHODH inhibition by this compound include:
-
Inhibition of DNA and RNA Synthesis: The scarcity of pyrimidine building blocks directly impedes the synthesis of genetic material, which is crucial for cell division.[3]
-
Cell Cycle Arrest: Pyrimidine depletion leads to replicative stress, activating cellular checkpoints that halt the cell cycle, predominantly in the S-phase, to prevent the propagation of cells with incompletely replicated DNA.[2][6][11]
-
Induction of Apoptosis: The metabolic stress induced by pyrimidine starvation can activate programmed cell death pathways.[2][4][11]
-
Modulation of Key Signaling Pathways: DHODH inhibition has been shown to affect critical oncogenic and tumor suppressor pathways. For instance, it can lead to the downregulation of the c-Myc oncoprotein and the activation of the p53 tumor suppressor pathway.[2][4]
-
Induction of Ferroptosis: Recent studies have uncovered a role for DHODH in suppressing ferroptosis, a form of iron-dependent cell death. By inhibiting DHODH, this compound can sensitize cancer cells to lipid peroxidation and ferroptosis.[10][14][15]
-
Immunomodulatory Effects: Emerging evidence suggests that DHODH inhibition can enhance the presentation of tumor antigens, potentially increasing the efficacy of immune checkpoint blockade therapies.[16]
Quantitative Data
This compound has demonstrated exceptional potency against its molecular target and in cellular assays. The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Enzymatic Inhibition of Human DHODH by this compound [8]
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Human DHODH | Enzymatic Assay | 0.396 | [8] |
This table quantifies the direct inhibitory effect of this compound on its target enzyme.
Table 2: Antiproliferative Activity of this compound [8]
| Compound | Cell Line | Cell Type | Assay Type | IC50 (nM) | Reference |
| This compound | MOLM-13 | Human Acute Myeloid Leukemia | CellTiter-Glo | 0.2 | [8] |
This table presents the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line, indicating its cellular potency.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Dihydroorotate Dehydrogenase in Mitochondrial Ferroptosis and Cancer Therapy [mdpi.com]
- 15. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis for p53 Activation by Dhodh-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-16 is a potent and specific inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] This pathway is essential for DNA and RNA synthesis, and its upregulation is a characteristic of rapidly proliferating cells, such as cancer cells.[3] Inhibition of DHODH by this compound leads to the depletion of the intracellular pyrimidine pool, which in turn causes cell cycle arrest and apoptosis.[4][5] Notably, pyrimidine starvation induced by DHODH inhibitors has been shown to activate the p53 tumor suppressor pathway, a key regulator of cell cycle progression and apoptosis.[3][6][7] This document provides detailed application notes and protocols for utilizing Western blot analysis to detect and quantify the activation of p53 in response to treatment with this compound.
Mechanism of Action: this compound and p53 Activation
This compound inhibits the enzymatic activity of DHODH, which catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in de novo pyrimidine synthesis.[3] The resulting depletion of pyrimidines triggers cellular stress signals that can lead to the stabilization and activation of the p53 protein.[5][8] Activated p53 then acts as a transcription factor, upregulating the expression of target genes that mediate cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX), thereby contributing to the anti-cancer effects of this compound.[9]
Quantitative Data for this compound
The inhibitory activity of this compound has been determined in both enzymatic and cell-based assays, demonstrating its high potency.
| Target | Assay Type | Parameter | Value | Cell Line | Reference |
| Human DHODH | Enzymatic Assay | IC50 | 0.396 nM | - | [1][3][10] |
| MOLM-13 (Acute Myeloid Leukemia) | Cell Viability | IC50 | 0.2 nM | MOLM-13 | [2][3][4] |
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Dhodh-IN-16 Technical Support Center: A Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Dhodh-IN-16. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful application of this potent dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
A1: Upon receipt, this compound solid powder should be stored at -20°C for long-term stability. For shorter periods, storage at 4°C is acceptable for up to two years.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2]
Q3: How should I prepare and store a stock solution?
A3: It is recommended to prepare a high-concentration stock solution, for example, 10 mM in DMSO. To ensure the powder is completely dissolved, vortexing or sonication may be necessary. The stock solution should be aliquoted into single-use tubes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[1][3] When stored at -80°C, the stock solution is stable for up to 6 months, and at -20°C, for up to 1 month.[4]
Q4: I observed precipitation when diluting my this compound DMSO stock in culture media. What should I do?
A4: This is a common issue due to the hydrophobic nature of this compound. Here are some steps to prevent precipitation:
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly to your media, make intermediate dilutions in pre-warmed (37°C) culture medium or phosphate-buffered saline (PBS).[3]
-
Ensure Rapid Mixing: When adding the compound to the final culture volume, mix gently but thoroughly to ensure uniform distribution and prevent localized high concentrations.[3]
-
Use Pre-Warmed Media: Using media pre-warmed to 37°C can aid in solubility during dilution.[2][3]
-
Consider Final Concentration: Do not exceed the aqueous solubility limit of this compound in your final experimental concentration.[3]
-
Presence of Serum: The presence of serum in the cell culture media can help to stabilize the compound and prevent precipitation.[2]
Q5: What is the maximum recommended final concentration of DMSO in cell culture?
A5: As a general guideline, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.[1][3] However, the tolerance to DMSO can vary between cell lines, so it is best to include a vehicle control (media with the same final DMSO concentration as your experimental samples) to account for any solvent effects.[3]
Q6: I am not observing the expected inhibitory effect of this compound in my experiments. What could be the reason?
A6: Several factors could be at play:
-
Compound Degradation: Ensure your stock solution has been stored correctly and is within its stability period. Avoid multiple freeze-thaw cycles.[1]
-
Incorrect Concentration: Double-check your dilution calculations for the working solution.[1]
-
Cell Line Sensitivity: Sensitivity to DHODH inhibitors can differ between cell lines.[1]
-
Presence of Uridine (B1682114) in Media: Uridine in the culture media can rescue cells from the effects of DHODH inhibition by fueling the pyrimidine (B1678525) salvage pathway. Consider using uridine-free media for your experiments.[1][5]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 436.48 g/mol | [6] |
| IC50 (human DHODH) | 0.396 nM | [2][4][6] |
| Solubility in DMSO | Up to 100 mg/mL (with sonication) | [2][4][6] |
| Appearance | Solid | [6] |
Signaling Pathway and Experimental Workflow
This compound inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cells.
The following workflow outlines the general steps for preparing this compound for cell culture experiments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 436.48 g/mol )
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 For 1 mL of a 10 mM solution: Mass (mg) = 0.01 mol/L x 0.001 L x 436.48 g/mol x 1000 = 4.3648 mg.
-
Weigh Powder: Tare a sterile microcentrifuge tube. Carefully weigh the calculated amount of this compound powder.
-
Add Solvent: Add the appropriate volume of sterile DMSO to the tube.
-
Dissolve Compound: Vortex the tube thoroughly for several minutes. If necessary, sonicate briefly in a water bath to ensure the compound is completely dissolved.[2][3]
-
Store: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.[1][3]
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution: To minimize precipitation, perform at least one intermediate dilution step. For example, to achieve a final concentration of 10 µM in a final volume of 10 mL, you could first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium.
-
Prepare Final Working Solution: Add the appropriate volume of the intermediate dilution to the final volume of pre-warmed cell culture medium. For the example above, you would add 100 µL of the 1 mM intermediate solution to 9.9 mL of media to get a final concentration of 10 µM.
-
Mix Thoroughly: Immediately after adding the compound, mix the solution gently but thoroughly by swirling or pipetting up and down.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock | The concentration of the intermediate or final solution is too high, exceeding the aqueous solubility limit. | Decrease the concentration of your intermediate dilution step. Perform a multi-step serial dilution. Use pre-warmed media.[2][3] |
| Cloudiness or precipitate in the final cell culture plate | The final concentration of this compound exceeds its solubility limit in the cell culture medium. Inadequate mixing upon addition. | Reduce the final concentration of this compound. Ensure rapid and thorough mixing when preparing the final working solution.[3] |
| Inconsistent experimental results | Compound may be precipitating out of solution over time. Compound degradation due to improper storage. | Prepare fresh working solutions for each experiment.[2] Visually inspect solutions for precipitation before use. Ensure stock solutions are stored correctly and avoid repeated freeze-thaw cycles.[1] |
| High background noise in cell viability assay | Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO is low (typically <0.5%).[1] Include a vehicle control in your experiment. |
| No observable effect of the compound | Presence of uridine in the culture medium. | Use uridine-free cell culture medium for your experiments.[1][5] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting inconsistent IC50 values for Dhodh-IN-16
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Dhodh-IN-16.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent, small-molecule inhibitor of the enzyme Dihydroorotate (B8406146) Dehydrogenase (DHODH).[1][2][3] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[4][5] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in rapidly proliferating cells that are highly dependent on this pathway.[2][4][6]
Q2: What are the reported IC50 values for this compound?
A2: this compound has demonstrated potent inhibitory activity in both enzymatic and cell-based assays. The reported half-maximal inhibitory concentration (IC50) values are summarized below. It is important to note that IC50 values can vary depending on the specific assay conditions and cell line used.[7]
Data Presentation: Reported IC50 Values for this compound
| Target/Cell Line | Assay Type | Parameter | Value | Reference |
| Human DHODH | Enzymatic Assay | IC50 | 0.396 nM | [2][3][4][6][8][9][10] |
| MOLM-13 (Acute Myeloid Leukemia) | Cell Viability | IC50 | 0.2 nM | [2][4][6][8][9] |
Q3: What is the signaling pathway affected by this compound?
A3: The primary signaling pathway affected by this compound is the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, this compound blocks the conversion of dihydroorotate to orotate, a crucial step for the production of pyrimidines.[1][2][4] This pyrimidine starvation can have downstream effects on other signaling pathways, including the downregulation of the MYC oncogene and the activation of the p53 tumor suppressor pathway.[1][4][6]
Caption: Inhibition of the de novo pyrimidine synthesis pathway by this compound.
Troubleshooting Guide: Inconsistent IC50 Values
Q4: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
A4: Inconsistent IC50 values for this compound can arise from a variety of factors related to compound handling, assay setup, and biological variables. This guide provides a systematic approach to troubleshooting these issues.
Caption: A logical workflow for troubleshooting inconsistent assay results.
Compound Handling and Preparation
Q5: How can I be sure that this compound is properly dissolved and stable?
A5: Proper handling of this compound is critical for obtaining reproducible results.
-
Solubility: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[11] Precipitation of the compound upon dilution into aqueous assay buffers is a common issue that can lead to a lower effective concentration and thus a higher apparent IC50 value.[11][12]
-
Storage and Stability: this compound stock solutions in DMSO should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[8][13] Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation.[13]
-
Troubleshooting Steps:
-
Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
-
If you suspect degradation, use a fresh vial of the compound or a newly prepared stock solution.
-
-
Assay-Specific Issues
Q6: I'm seeing variability in my enzymatic assay. What should I check?
A6: For in vitro enzymatic assays, consistency in reagents and conditions is key.
-
Enzyme Activity: The activity of recombinant DHODH can vary between lots and with storage conditions.
-
Troubleshooting Steps:
-
Always include a positive control inhibitor with a known IC50 to monitor the consistency of enzyme activity.
-
Ensure the enzyme is stored correctly and handled according to the manufacturer's recommendations.
-
-
-
Substrate and Cofactor Concentrations: The IC50 of an inhibitor can be influenced by the concentrations of substrates and cofactors.
Q7: My cell-based assay results are fluctuating. What could be the cause?
A7: Cellular assays introduce more biological variability.
-
Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability.[12][16][17]
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before and during plating.
-
Optimize and standardize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[12]
-
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can affect cell growth and compound concentration.[16][17][18]
-
Troubleshooting Steps:
-
Avoid using the outer wells for experimental data. Fill them with sterile media or PBS to create a humidity barrier.
-
-
-
Assay Duration: The length of exposure to this compound can significantly impact the IC50 value.[16]
-
Troubleshooting Steps:
-
Standardize the incubation time with the compound across all experiments.
-
-
Cell Line-Specific Factors
Q8: Could my choice of cell line or media be affecting the IC50 of this compound?
A8: Yes, the biological context of the cell line is crucial.
-
Cell Line Health and Passage Number: Cells at high passage numbers can have altered growth rates and drug sensitivities.[16]
-
Troubleshooting Steps:
-
Use cells within a consistent and low passage range for all experiments.
-
Regularly check for mycoplasma contamination.
-
-
-
Uridine in Media: The presence of uridine in cell culture media can rescue cells from the effects of DHODH inhibition by fueling the pyrimidine salvage pathway.[13][19] This can lead to a significantly higher apparent IC50 value.
-
Troubleshooting Steps:
-
Check the formulation of your cell culture medium for the presence of uridine.
-
Consider using uridine-free media for your experiments to accurately assess the on-target effect of this compound.
-
-
-
On-Target Confirmation (Uridine Rescue): To confirm that the observed effects of this compound are due to DHODH inhibition, a uridine rescue experiment is recommended.[19][20]
-
Experimental Approach:
-
Treat cells with this compound in the presence and absence of exogenous uridine.
-
If the cytotoxic effects of this compound are reversed by the addition of uridine, it confirms an on-target mechanism.[20]
-
-
Experimental Protocols
DHODH Enzymatic Activity Assay (DCIP-Based)
This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).[6][15]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Recombinant human DHODH protein.
-
This compound serial dilutions in DMSO.
-
Substrate solution: Dihydroorotate (DHO) in assay buffer.
-
Electron acceptor solution: DCIP and Coenzyme Q10 in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add recombinant human DHODH and the desired concentrations of this compound (or vehicle control).
-
Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.[6][15]
-
Initiate the enzymatic reaction by adding the substrate (DHO) and electron acceptor (DCIP/CoQ10) mix.
-
Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader.[6][15]
-
-
Data Analysis:
-
Calculate the rate of DCIP reduction to determine DHODH activity.
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Cell Viability Assay (Luminescent-Based, e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[6]
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.[6]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified duration (e.g., 72 hours).[6]
-
-
Assay Procedure:
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.[6]
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Caption: General experimental workflow for IC50 determination using a cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. DHODH enzymatic assay [bio-protocol.org]
- 15. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cellular Assays with Dhodh-IN-16
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects and ensure data integrity when working with Dhodh-IN-16, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a highly potent small molecule inhibitor of human dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][4] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells that are highly dependent on this pathway, such as cancer cells.[1][2][4]
Q2: What are the known IC50 values for this compound?
A2: The inhibitory potency of this compound has been determined in both enzymatic and cellular assays.
| Target | Assay Type | IC50 Value | Reference |
| Human DHODH | Enzymatic Assay | 0.396 nM | [1][3][5] |
| MOLM-13 Cells | Cell Viability | 0.2 nM | [1][5] |
Q3: What are potential off-target effects of this compound?
A3: While extensive public data on the specific off-target profile of this compound is limited, it is a general concern for all small molecule inhibitors.[3] Off-target effects can arise from the inhibitor binding to proteins other than DHODH, potentially leading to misleading results. Some inhibitors have been known to interact with kinases due to structural similarities in binding pockets.[3][6] It is crucial for researchers to experimentally validate that the observed cellular phenotype is a direct result of DHODH inhibition.
Q4: How can I confirm that the observed effects in my assay are due to DHODH inhibition?
A4: The most direct method is to perform a "rescue" experiment by supplementing the cell culture medium with uridine (B1682114).[3] Uridine can be utilized by the pyrimidine salvage pathway, bypassing the DHODH-mediated de novo synthesis. If the addition of uridine reverses the phenotypic effects of this compound (e.g., restores cell viability), it strongly indicates an on-target effect.[3][7] Another powerful technique to confirm target engagement in a cellular context is the Cellular Thermal Shift Assay (CETSA).[3]
Q5: What are the expected downstream signaling effects of DHODH inhibition by this compound?
A5: Inhibition of DHODH and subsequent pyrimidine depletion can trigger a cascade of downstream cellular events. These may include the activation of the p53 tumor suppressor pathway and the downregulation of the MYC oncogene.[2] Understanding these on-target downstream effects is crucial to avoid misinterpreting them as off-target activities.
Troubleshooting Guides
This section provides solutions to common issues encountered during cellular assays with this compound.
Issue 1: Uridine rescue experiment is unsuccessful or incomplete.
| Potential Cause | Troubleshooting Recommendation |
| Insufficient uridine concentration or duration. | Titrate the concentration of uridine (a typical starting concentration is 100 µM) and optimize the timing of its addition relative to this compound treatment.[3] |
| Cell line has a deficient pyrimidine salvage pathway. | Confirm the expression and activity of key enzymes in the pyrimidine salvage pathway in your cell line. |
| This compound concentration is too high, causing off-target toxicity. | Perform a dose-response experiment to determine the minimal effective concentration of this compound. Using excessively high concentrations increases the likelihood of off-target effects.[8] |
| Observed phenotype is due to an off-target effect. | If the rescue experiment consistently fails, it may indicate an off-target effect. Consider performing off-target profiling assays like kinome scanning or a Cellular Thermal Shift Assay (CETSA) to identify other potential binding partners.[3] |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Recommendation |
| Compound instability. | Prepare fresh this compound stock solutions in a suitable solvent like DMSO and store them in aliquots at -80°C to avoid repeated freeze-thaw cycles.[9] |
| Variability in cell culture conditions. | Ensure consistency in cell density, passage number, and media composition between experiments. High cell density can alter cellular metabolism and drug sensitivity.[9] |
| Precipitation of this compound in culture medium. | Visually inspect the media for any signs of precipitation after adding the compound. Ensure the final DMSO concentration is low (typically <0.1%).[9] |
Experimental Protocols
Protocol 1: Uridine Rescue Assay
Objective: To confirm that the observed cellular effect of this compound is due to the inhibition of the de novo pyrimidine biosynthesis pathway.
Materials:
-
Your cell line of interest
-
This compound
-
Uridine (sterile, stock solution in water or PBS)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Prepare a parallel set of serial dilutions of this compound in complete culture medium supplemented with a final concentration of 100 µM uridine.
-
Treat the cells with the prepared drug solutions and include appropriate vehicle controls (with and without uridine).
-
Incubate for a duration relevant to your experimental question (e.g., 48-72 hours).
-
Measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
Compare the dose-response curves of this compound in the presence and absence of uridine. A significant rightward shift in the IC50 curve in the presence of uridine indicates a successful rescue and on-target activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to DHODH in intact cells.
Materials:
-
Your cell line of interest
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibodies for Western blotting (anti-DHODH and a loading control)
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or this compound at a desired concentration for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble DHODH in the supernatant by Western blot.
-
A shift in the melting curve of DHODH to a higher temperature in the presence of this compound indicates target engagement and stabilization.[3]
Visualizing Pathways and Workflows
Caption: DHODH inhibition by this compound and the uridine rescue pathway.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Technical Support Center: Optimizing Dhodh-IN-16 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dhodh-IN-16 in cell-based assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of this compound concentrations for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a highly potent and specific inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH).[1][2][3] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in rapidly dividing cells that are highly dependent on this pathway.[1][4][5]
Q2: What is a typical working concentration for this compound in cell-based assays?
The effective concentration of this compound is highly dependent on the cell line being used. It has a reported IC50 of 0.396 nM in enzymatic assays for human DHODH and an IC50 of 0.2 nM for the inhibition of MOLM-13 cell growth.[2][4][6] It is strongly recommended to perform a dose-response experiment for your specific cell line to determine the optimal working concentration, which typically ranges from low nanomolar to micromolar concentrations.[4] A good starting point for a dose-response curve could be a 10-point, 3-fold dilution series ranging from 0.01 nM to 100 nM.[7]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[8] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into single-use vials and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6][8] When preparing working solutions, it is crucial to keep the final DMSO concentration in the cell culture medium low (typically ≤ 0.1% to 0.5%) to prevent solvent-induced toxicity.[9][10]
Q4: Can the effects of this compound be reversed?
Yes, the on-target effects of this compound can be reversed by supplementing the cell culture medium with uridine (B1682114).[4] Uridine can be utilized by the pyrimidine salvage pathway, thus bypassing the block in the de novo synthesis pathway caused by DHODH inhibition and replenishing the nucleotide pool.[11] This "rescue" experiment is a critical control to confirm that the observed cellular phenotype is a direct result of DHODH inhibition.[11][12]
Q5: Are there known off-target effects of this compound?
While this compound is a highly potent DHODH inhibitor, the potential for off-target effects is a general concern for all small molecule inhibitors, especially at higher concentrations.[11] Publicly available data on a broad kinase selectivity profile for this compound is not extensive.[13] If you observe cellular effects that cannot be rescued by uridine supplementation, it may indicate potential off-target activities.[12] In such cases, considering structurally different DHODH inhibitors or performing broader selectivity profiling may be necessary.[11][13]
Troubleshooting Guide
Issue 1: Little to no cellular response to this compound treatment, even at high concentrations.
| Possible Cause | Solution |
| Presence of uridine in culture medium | Standard fetal bovine serum (FBS) contains uridine, which can counteract the effects of DHODH inhibition.[4] Use dialyzed FBS to remove small molecules like uridine or use a custom uridine-free medium.[4] |
| Cell line-specific resistance | Different cell lines exhibit varying sensitivity to DHODH inhibitors due to their differential reliance on the de novo versus the salvage pathway for pyrimidine synthesis.[4] Consult the literature for the known sensitivity of your cell line or perform a dose-response experiment with a known sensitive control cell line (e.g., MOLM-13) to confirm the compound's activity.[4] |
| Compound precipitation | This compound is hydrophobic and can precipitate in aqueous media, especially at high concentrations.[10] Ensure the compound is fully dissolved in DMSO before further dilution. Perform serial dilutions and ensure thorough mixing when adding to the culture medium to avoid localized high concentrations.[10] |
| Incorrect drug concentration | Errors in dilution calculations or compound degradation can lead to a lower effective concentration.[4] Double-check calculations and ensure proper storage of the compound. |
| High cell density | High cell seeding density can mask the effects of the inhibitor.[4] Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[4] |
Issue 2: High variability between replicate wells or plates.
| Possible Cause | Solution |
| Inconsistent cell seeding | Uneven cell distribution is a common source of variability.[4] Ensure a homogenous cell suspension and use appropriate seeding techniques. |
| Edge effects | Wells on the periphery of the plate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media. |
| Compound precipitation | Inconsistent precipitation across wells can lead to variability. Visually inspect plates for any signs of precipitation.[10] |
Issue 3: Observed effect (e.g., apoptosis) is less than expected.
| Possible Cause | Solution |
| Suboptimal assay timing | The peak effect of this compound may occur at a specific time point that is being missed.[4] Perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay.[4] |
| Low assay sensitivity | The chosen assay may not be sensitive enough to detect subtle changes.[4] Consider using a more sensitive assay, for instance, a luminescence-based viability assay like CellTiter-Glo over a colorimetric one like MTT.[4] |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | Parameter | Value | Reference |
| Human DHODH | Enzymatic Assay | IC50 | 0.396 nM | [1][2][6][7] |
| MOLM-13 (Acute Myeloid Leukemia) | Cell Viability (CellTiter-Glo) | IC50 | 0.2 nM | [2][4][6][7] |
| HaCaT (Human Keratinocyte) | Cytotoxicity Assay | IC50 | > 200 µM | [7] |
Table 2: Recommended Starting Concentration Ranges for Dose-Response Experiments
| Cell Line Type | Known Sensitivity | Recommended Starting Range |
| Hematological Malignancies (e.g., AML) | High | 0.01 nM - 100 nM |
| Solid Tumor Cell Lines | Variable | 1 nM - 10 µM |
| Non-cancerous Cell Lines | Generally Lower | 100 nM - 100 µM |
Note: These are suggested ranges. The optimal concentration must be determined empirically for each cell line.
Experimental Protocols
1. Dose-Response Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is used to determine the IC50 value of this compound.
-
Materials:
-
Your cell line of interest
-
This compound
-
Anhydrous DMSO
-
Complete culture medium (consider using dialyzed FBS)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium. Incubate for 24 hours.[4]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., a 10-point, 3-fold dilution series starting from 100 nM).[7] Include a vehicle control (DMSO at the same final concentration) and a no-treatment control.[7]
-
Compound Treatment: Add the desired concentrations of the inhibitor to the wells.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 72 hours).[6]
-
Cell Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix and incubate to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results using a non-linear regression curve fit to determine the IC50 value.
-
2. Uridine Rescue Experiment
This protocol is designed to confirm that the observed cellular effect of this compound is due to the inhibition of the de novo pyrimidine biosynthesis pathway.[11]
-
Materials:
-
As per the Dose-Response Cell Viability Assay protocol
-
Uridine (sterile, stock solution)
-
-
Procedure:
-
Follow the cell seeding and compound preparation steps as described above.
-
Co-treatment: Prepare two sets of this compound dilutions. To one set, add a final concentration of uridine (a common starting concentration is 100 µM, but this may need optimization).[12]
-
Add the treatment solutions (this compound alone and this compound with uridine) to the appropriate wells.
-
Include controls for untreated cells, vehicle-treated cells, and cells treated with uridine alone.
-
Incubate and measure cell viability as previously described.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with uridine. A successful rescue will show a significant reversal of the anti-proliferative effect of this compound.
-
Visualizations
Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and downstream cellular processes.
Caption: Workflow for optimizing this compound concentration and validating its on-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Dhodh-IN-16 Uridine Rescue Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Dhodh-IN-16 in uridine (B1682114) rescue experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a uridine rescue experiment?
A uridine rescue experiment is a critical control to verify that the observed cellular effects of a dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, like this compound, are specifically due to the depletion of the pyrimidine (B1678525) pool.[1][2] By supplying an external source of uridine, the experiment bypasses the enzymatic step inhibited by this compound, allowing cells to produce necessary pyrimidines through the salvage pathway.[2][3] A successful rescue confirms the on-target activity of the inhibitor.[1]
Q2: How does this compound function?
This compound is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[4][5][6][7][8] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA.[4][5][7] By blocking DHODH, this compound depletes the intracellular pyrimidine pool, which leads to cell cycle arrest and can induce apoptosis in rapidly proliferating cells that heavily rely on de novo pyrimidine synthesis.[1][5]
Q3: What are the anticipated results of a successful uridine rescue experiment?
In a successful experiment, cells treated with this compound alone will demonstrate a clear phenotype, such as reduced proliferation, cell cycle arrest, or apoptosis.[1] In contrast, cells that are co-treated with this compound and a sufficient concentration of uridine should show a significant reversal of this phenotype, appearing more like the untreated control cells.[1]
Q4: What is a recommended starting concentration for uridine in a rescue experiment?
While the optimal concentration can vary based on the cell line and experimental conditions, a common starting point for uridine concentration is in the range of 10-100 µM.[9] It is highly recommended to perform a dose-response experiment to determine the ideal uridine concentration for your specific cellular model.[9]
Troubleshooting Guide
Issue 1: The uridine rescue is incomplete or not working.
If you are not observing the expected rescue effect, several factors could be contributing to the issue. Consider the following troubleshooting steps:
| Potential Cause | Recommendation |
| This compound Concentration is Too High | Excessively high concentrations of the inhibitor might lead to off-target effects or overwhelm the rescue capacity of uridine.[1] Perform a dose-response curve to identify the optimal concentration of this compound that produces the desired effect without causing excessive toxicity.[1] |
| Inadequate Uridine Concentration | The concentration of uridine may be insufficient to overcome the pyrimidine depletion caused by this compound. Increase the uridine concentration. It is advisable to perform a dose-response experiment to find the optimal concentration for your cell line.[9] |
| Timing of Uridine Addition | The timing of uridine supplementation relative to the inhibitor treatment can impact the outcome.[1] Typically, uridine is added at the same time as this compound.[1] If a rescue is not observed, consider pre-incubating the cells with uridine for 1-2 hours before adding the inhibitor.[1] |
| Degradation of Uridine | Ensure that the uridine stock solution is stored correctly (typically at -20°C) and that fresh dilutions are made for each experiment to prevent degradation.[9] |
| Low Expression of Uridine Transporters | The effectiveness of uridine rescue can be affected by the expression levels of nucleoside transporters.[9] If possible, evaluate the expression of these transporters in your cell line.[9] |
| Incorrect Assay Endpoint | The selected assay and the time point for measurement may not be optimal for observing the rescue effect.[1] Consider using multiple time points (e.g., 24, 48, and 72 hours) to determine the best window for observing the rescue.[9] |
Issue 2: High background viability in the control group (inhibitor only).
| Potential Cause | Recommendation |
| Cell Line Resistance | Confirm the sensitivity of your cell line to this compound. Some cell lines may possess intrinsic resistance mechanisms.[9] |
| Pyrimidines in Serum | Fetal bovine serum (FBS) can contain low levels of nucleosides, including uridine, which might lead to a partial rescue effect.[9] Consider using dialyzed FBS to minimize the background levels of small molecules.[9] |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| This compound | Human DHODH | Enzymatic Assay | 0.396 | [5][7][8][10] |
Table 2: Antiproliferative Activity of this compound
| Compound | Cell Line | Cell Type | Assay Type | IC₅₀ (nM) | Reference |
| This compound | MOLM-13 | Human Acute Myeloid Leukemia | CellTiter-Glo | 0.2 | [8][10] |
Experimental Protocols
General Protocol for a Uridine Rescue Experiment
This protocol provides a general framework. Optimization of cell numbers, drug concentrations, and incubation times is necessary for specific cell lines and experimental goals.[1]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Uridine (sterile, stock solution in water or PBS)[3]
-
Multi-well plates (e.g., 96-well)[3]
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)[3]
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight if applicable.[1][3]
-
Reagent Preparation:
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different treatments:
-
Vehicle control (e.g., DMSO)
-
This compound only (at various concentrations)
-
This compound + Uridine (at various concentrations)
-
Uridine only (as a control)
-
-
-
Incubation: Incubate the plate for a duration appropriate for the cell line and inhibitor, typically ranging from 24 to 72 hours.[9]
-
Cell Viability Assay: Assess cell viability using a standard method such as MTT or CellTiter-Glo®, following the manufacturer's instructions.[3][5]
Visualizations
Caption: Mechanism of this compound action and the uridine rescue pathway.
Caption: Experimental workflow for a uridine rescue experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Preventing Dhodh-IN-16 precipitation in aqueous solutions
Welcome to the technical support center for Dhodh-IN-16. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot common issues, particularly precipitation.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using aqueous solutions of this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The compound's solubility limit in the aqueous buffer has been exceeded.[1] | 1. Lower the final concentration of this compound.[1]2. Prepare the working solution using a co-solvent system (see protocol below).[1]3. Perform the final dilution into a buffer that is pre-warmed to 37°C.[2]4. Ensure rapid and thorough mixing upon dilution.[2] |
| Cloudiness or opalescence in the final solution | Formation of fine precipitates or micelles. | 1. Briefly sonicate the solution in a water bath.[1][3]2. Increase the percentage of co-solvents like PEG300 or Tween-80 in your formulation, if your experiment allows.[1]3. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.[1] |
| Inconsistent experimental results | The compound may be precipitating out of solution over time, leading to a decrease in the effective concentration.[1] | 1. Prepare fresh working solutions for each experiment.[1]2. Visually inspect your solutions for any signs of precipitation before use.[1][4]3. If storing for a short period, maintain the solution at a constant temperature to avoid temperature-induced precipitation.[1] |
| Low or no observable inhibitory effect in cell-based assays | - Compound degradation.- Incorrect concentration.- Presence of uridine (B1682114) in the cell culture media.[3] | 1. Ensure the stock solution has been stored correctly at -20°C or -80°C and avoid repeated freeze-thaw cycles.[3][5]2. Verify calculations for all dilutions.3. Use uridine-free media, as uridine can rescue cells from DHODH inhibition via the pyrimidine (B1678525) salvage pathway.[3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH).[5][6][7] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA and RNA.[1][6][8] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest (primarily in the S-phase) and apoptosis in rapidly proliferating cells.[1][6][9]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] Stock solutions of up to 100 mg/mL can be prepared in DMSO.[1][2] For in vivo studies or certain in vitro applications requiring aqueous environments, a co-solvent system is often necessary to maintain solubility.[1][7]
Q3: I'm observing precipitation of this compound when I dilute my DMSO stock solution in an aqueous buffer. What should I do?
A3: This is a common issue due to the hydrophobic nature of this compound.[1][2] Here are several troubleshooting steps:
-
Reduce the final concentration: Your target concentration might be above its solubility limit in the aqueous medium. Try performing serial dilutions to find the maximum soluble concentration.[1]
-
Use a co-solvent system: A widely used formulation for in vivo studies involves a mixture of DMSO, PEG300, Tween-80, and a saline or buffer solution.[1][7]
-
Sonication: Brief sonication in a water bath after dilution can help disperse the compound and break up small aggregates that may seed precipitation.[1][3]
-
pH adjustment: While specific data for this compound is limited, the solubility of some compounds is pH-dependent. You could experimentally test the solubility in buffers with slightly different pH values if your experimental setup allows.[1]
-
Utilize serum in cell culture media: The presence of serum in cell culture media can help stabilize the compound and prevent precipitation.[1]
Q4: How should I store this compound and its stock solutions?
A4: The solid powder of this compound should be stored at -20°C for long-term storage.[3] For short-term storage, 4°C is acceptable for up to two years.[3] DMSO stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C (for up to 1 month) or -80°C (for up to 6 months).[3][5] If precipitation is observed in a stored stock solution, gentle warming to 37°C and sonication can be used to help redissolve the compound.[3]
Q5: Can I use solvents other than DMSO to prepare the initial stock solution?
A5: While DMSO is the most common and recommended solvent due to its high solubilizing capacity for this compound, other organic solvents like ethanol (B145695) or propylene (B89431) glycol have been used for other hydrophobic drugs.[2] However, the solubility of this compound in these alternative solvents is not well-documented, and DMSO remains the preferred choice.[2]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Human DHODH) | 0.396 nM | Enzymatic Assay | [5][6] |
| IC50 (Cell Viability) | 0.2 nM | MOLM-13 (Acute Myeloid Leukemia) | [5][6] |
| Solubility in DMSO | ≥ 95 mg/mL (217.65 mM) | - | [7] |
| In Vivo Formulation Solubility | ≥ 3.3 mg/mL (7.56 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | - | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 436.48 g/mol )[2]
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Calculate the required mass of this compound for your desired stock concentration (e.g., 10 mM).
-
Add the appropriate volume of DMSO to the powder to achieve the target concentration.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2][3]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes to minimize freeze-thaw cycles.
Protocol 2: Preparation of Aqueous Working Solutions for Cell Culture
Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Perform an intermediate dilution of the stock solution into pre-warmed cell culture medium. This is a critical step to avoid direct addition of highly concentrated DMSO stock to the final culture volume.
-
Add the intermediate dilution to the final volume of cell culture medium to reach the desired final concentration. Ensure the final DMSO concentration is low (ideally below 0.5%) to avoid solvent toxicity.[2]
-
Mix immediately and thoroughly by gentle swirling or pipetting to ensure uniform distribution and prevent localized high concentrations that can lead to precipitation.[2]
-
Visually inspect the final solution for any signs of precipitation before adding it to the cells.
Protocol 3: Preparation of a Co-Solvent Formulation for In Vivo Studies
Objective: To prepare a clear, soluble formulation of this compound for in vivo administration.
Materials:
-
This compound DMSO stock solution
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure: This protocol is based on a common formulation for poorly soluble inhibitors and is provided as a starting point.[5][7] The final ratios may need to be optimized for your specific application.
-
Start with the required volume of the co-solvent with the highest viscosity, typically PEG300.
-
Add the calculated volume of the this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add the Tween-80 and mix until the solution is homogenous.
-
Finally, add the saline dropwise while mixing to bring the solution to the final volume.
-
If precipitation or cloudiness occurs, gentle warming and sonication can be used to aid dissolution.[7] It is recommended to prepare this formulation fresh before each use.[1]
Visualizations
Caption: Inhibition of DHODH by this compound blocks pyrimidine synthesis.[1]
Caption: Step-by-step workflow for preparing this compound solutions.[1]
Caption: Decision tree for resolving this compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Dhodh-IN-16 stock solution preparation and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and storage of Dhodh-IN-16 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1]
Q2: How should I store the solid this compound powder upon arrival?
A2: Upon receiving this compound, it is recommended to store the solid powder at -20°C for long-term storage, which can be effective for up to three years.[1][2] For short-term storage, the powder can be kept at 4°C for up to two years.[1][2]
Q3: What is the recommended storage condition for the this compound stock solution?
A3: For optimal stability, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3]
Q4: My this compound solution has precipitated after storage. What should I do?
A4: If you observe precipitation, you can warm the solution to 37°C and sonicate it in an ultrasonic bath for a brief period to help redissolve the compound.[1][4]
Q5: I am not observing the expected inhibitory effect of this compound in my cell culture experiments. What could be the cause?
A5: Several factors could lead to a lack of efficacy.[1] Ensure the stock solution has been stored correctly and is within its stability period, as repeated freeze-thaw cycles can degrade the compound.[1] Also, verify the calculations for your working solution dilutions.[1] The presence of uridine (B1682114) in the cell culture medium can also counteract the effects of DHODH inhibition by fueling the pyrimidine (B1678525) salvage pathway; consider using uridine-free media.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation upon dilution in aqueous media | The final concentration of this compound exceeds its solubility in the aqueous buffer. | 1. Lower the final concentration of this compound. 2. Use a co-solvent system, such as a mixture of DMSO, PEG300, and Tween-80, for in vivo studies.[4] 3. Pre-warm the aqueous buffer to 37°C before dilution.[5] 4. Ensure rapid and thorough mixing upon dilution.[5] |
| Cloudy or opalescent final solution | Formation of fine precipitates or micelles. | 1. Briefly sonicate the solution in a water bath.[4] 2. If your experiment allows, consider increasing the percentage of co-solvents.[4] 3. Filter the solution through a 0.22 µm syringe filter to remove undissolved particles.[4] |
| Inconsistent experimental results | The compound may be precipitating out of the solution over time. | 1. Prepare fresh working solutions for each experiment.[4] 2. Visually inspect your solutions for any signs of precipitation before use.[4] |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 436.48 g/mol | |
| Solubility in DMSO | Up to 100 mg/mL (with sonication) | [2] |
| IC50 (human DHODH) | 0.396 nM | [2][3][6] |
| Powder Storage | -20°C for up to 3 years; 4°C for up to 2 years | [1][2] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1][2][3] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM solution, you would need 4.36 mg.
-
Calculate DMSO Volume: Based on the actual weight of the this compound powder, calculate the precise volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume (µL) = (Mass (mg) / 436.48 g/mol ) / 0.01 M * 1,000,000
-
Dissolve: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.[2] Vortex the tube thoroughly until the powder is completely dissolved.[2] If necessary, gentle warming to 37°C or brief sonication can be used to aid dissolution.[2][5]
-
Inspect: Visually inspect the solution to ensure there are no visible particles.[2]
-
Aliquot and Store: To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[2] Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]
Visualizations
Caption: Simplified diagram of DHODH inhibition by this compound in the pyrimidine synthesis pathway.
Caption: Experimental workflow for the preparation and storage of this compound stock solutions.
References
Technical Support Center: Dhodh-IN-16 In Vitro Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum on the in vitro activity of Dhodh-IN-16, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent, small-molecule inhibitor of human dihydroorotate dehydrogenase (DHODH).[1][2][3][4][5] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[4] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells that are highly dependent on this pathway.[4]
Q2: We are observing a significantly higher IC50 value for this compound in our cell-based assays compared to the reported enzymatic assay values. What could be the reason for this discrepancy?
A2: A significant increase in the IC50 value of this compound in cell-based assays compared to enzymatic assays is a common observation. This discrepancy is often attributed to the presence of serum in the cell culture medium. Serum contains components that can interfere with the activity of DHODH inhibitors. The two primary factors are:
-
Uridine (B1682114) in Serum: Standard fetal bovine serum (FBS) contains physiological levels of uridine. Cells can utilize this exogenous uridine through the pyrimidine salvage pathway, bypassing the block in the de novo synthesis pathway caused by this compound. This "rescue" effect can lead to a significant increase in the apparent IC50 value.[6]
-
Serum Protein Binding: DHODH inhibitors can bind to serum proteins, primarily human serum albumin (HSA).[7][8] According to the "free drug hypothesis," only the unbound fraction of the inhibitor is available to enter the cell and interact with its target.[8] High plasma protein binding reduces the free concentration of this compound, thus requiring a higher total concentration to achieve the desired biological effect, resulting in a rightward shift of the IC50 curve.[8]
Q3: How can we mitigate the impact of serum in our in vitro experiments?
A3: To obtain more accurate and consistent results in your in vitro studies with this compound, consider the following:
-
Use Dialyzed Serum: Using dialyzed fetal bovine serum (dFBS) is highly recommended. The dialysis process removes small molecules like uridine, minimizing the rescue effect and providing a more accurate assessment of the inhibitor's potency.[6]
-
Serum-Free Conditions: If your cell line can be maintained in serum-free or low-serum conditions for the duration of the assay, this can eliminate the variability introduced by serum components.
-
Conduct Uridine Rescue Experiments: To confirm that the observed activity of this compound is on-target, a uridine rescue experiment is essential. A successful rescue, where the addition of uridine reverses the anti-proliferative effects of the inhibitor, provides strong evidence for its specific mechanism of action.[1][9][10][11][12]
Q4: How do we perform a uridine rescue experiment?
A4: A uridine rescue experiment involves comparing the effect of this compound on cell viability in the presence and absence of exogenous uridine. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound between experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in Serum Batches | Different lots of serum can have varying concentrations of uridine and other small molecules. It is advisable to test new serum lots before use in critical experiments and, if possible, purchase a large single lot for a series of experiments. |
| Inconsistent Cell Seeding Density | High cell densities can increase the demand for pyrimidines and may alter cellular responses to the inhibitor. Optimize and maintain a consistent cell seeding density for all experiments.[13] |
| Compound Instability | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in an anhydrous solvent like DMSO) to prevent degradation. Avoid repeated freeze-thaw cycles.[13] |
Problem 2: this compound shows little to no effect on our cell line.
| Potential Cause | Troubleshooting Steps |
| High Uridine Content in Medium | As mentioned, uridine in standard serum can mask the inhibitor's effect. Switch to dialyzed serum and repeat the experiment.[6] |
| Active Pyrimidine Salvage Pathway | The cell line may have a highly active salvage pathway, making it less dependent on de novo pyrimidine synthesis and thus less sensitive to DHODH inhibition.[14] Consider using a cell line known to be sensitive to DHODH inhibitors for positive control experiments. |
| High Serum Protein Binding | The high protein concentration in the serum may be sequestering the inhibitor. Try reducing the serum concentration if the cells can tolerate it for the assay duration. |
Data Presentation
The presence of serum can significantly impact the apparent potency of this compound. The following table provides a hypothetical representation of the expected shift in IC50 values under different experimental conditions, based on the known mechanisms of DHODH inhibitors.
| Experimental Condition | Expected IC50 Range for this compound | Rationale |
| Enzymatic Assay (Serum-Free) | ~0.4 nM[2][3][5] | Direct measurement of inhibitor-enzyme interaction without interference. |
| Cell-Based Assay (10% Dialyzed FBS) | 1 - 10 nM | Minimal uridine rescue, but some protein binding may still occur. |
| Cell-Based Assay (10% Standard FBS) | >100 nM | Significant uridine rescue and serum protein binding effects. |
Note: These are estimated values. The actual IC50 will vary depending on the cell line, assay duration, and specific experimental conditions.
Some DHODH inhibitors have been shown to have high plasma protein binding, with free fractions as low as 1.2% in human plasma and 0.7% in mouse plasma.[7] This high degree of binding contributes to the observed IC50 shift in the presence of serum.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a luminescent cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
Target cancer cell line
-
Complete culture medium (with standard or dialyzed FBS)
-
This compound
-
Opaque-walled 96-well plates
-
Luminescent cell viability assay reagent
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the appropriate culture medium.
-
Treat the cells with the serially diluted this compound for a duration of 72 hours.[4]
-
Equilibrate the plate to room temperature for 30 minutes.[4]
-
Add the luminescent cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using a dose-response curve.[4]
Protocol 2: Uridine Rescue Assay
This protocol is designed to confirm that the cytotoxic/cytostatic effect of this compound is due to the inhibition of the de novo pyrimidine biosynthesis pathway.
Materials:
-
All materials from Protocol 1
-
Uridine stock solution (sterile)
Procedure:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
Prepare two sets of serial dilutions of this compound in culture medium (with dialyzed FBS for best results).
-
In one set of dilutions, supplement the medium with a final concentration of 100 µM uridine.[1][12]
-
Remove the overnight culture medium from the cells and add the medium containing this compound with or without uridine.
-
Include control wells with medium only, medium with vehicle, and medium with uridine only.
-
Incubate the plates for 72 hours.
-
Assess cell viability using a suitable assay as described in Protocol 1.
-
Compare the dose-response curves of this compound in the presence and absence of uridine. A significant rightward shift in the IC50 curve in the presence of uridine indicates a successful rescue and confirms the on-target activity of this compound.[1]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Alternative Binding Poses through Fragment-Based Identification of DHODH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Cell line-specific sensitivity to Dhodh-IN-16
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the DHODH inhibitor, Dhodh-IN-16.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3][4] This pathway is crucial for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are essential for DNA and RNA synthesis.[1][2][3] By inhibiting DHODH, this compound depletes the intracellular pyrimidine pool, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in rapidly dividing cells that are highly dependent on this pathway.[1][2][3]
Q2: What is a typical working concentration for this compound?
A2: The effective concentration of this compound is highly cell line-dependent. It has a reported IC50 of 0.396 nM for human DHODH in enzymatic assays and an IC50 of 0.2 nM for the inhibition of MOLM-13 cell growth.[1][4][5] It is recommended to perform a dose-response curve for your specific cell line to determine the optimal working concentration, which typically ranges from the low nanomolar to the micromolar level.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO at concentrations as high as 100 mg/mL.[6] It is recommended to prepare a high-concentration stock solution in high-quality DMSO.[6] This stock solution should be stored in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[6] For long-term storage, -80°C is preferable for up to 6 months.[5]
Q4: Can the effects of this compound be reversed?
A4: Yes, the cytotoxic and anti-proliferative effects of this compound can typically be rescued by supplementing the culture medium with exogenous uridine (B1682114).[1] Uridine is taken up by cells and converted into UMP through the pyrimidine salvage pathway, bypassing the block in the de novo synthesis pathway.[1] This "uridine rescue" experiment is a critical control to confirm the on-target activity of the inhibitor.[1][7]
Troubleshooting Guides
Issue 1: My cells show little to no response to this compound treatment, even at high concentrations.
| Possible Cause | Solution |
| Uridine in Culture Medium | Standard fetal bovine serum (FBS) contains uridine, which can rescue cells from DHODH inhibition. Use dialyzed FBS to remove small molecules like uridine. As a control, add back exogenous uridine to confirm the on-target effects of this compound.[1] |
| Cell Line-Specific Resistance | Different cell lines have varying dependencies on the de novo versus the salvage pathway for pyrimidine synthesis.[1] Consult the literature for the known sensitivity of your cell line. If unknown, perform a dose-response experiment with a sensitive control cell line (e.g., MOLM-13) to confirm the compound's activity.[1] |
| Incorrect Drug Concentration | Errors in dilution calculations or compound degradation can lead to a lower than expected final concentration.[1] |
| Compound Precipitation | This compound can precipitate if not properly dissolved. Ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting it in the culture medium. Visually inspect the medium for any signs of precipitation.[1][6] |
Issue 2: The observed effect (e.g., apoptosis) is less than expected based on the literature.
| Possible Cause | Solution |
| Suboptimal Assay Timing | The peak effect of this compound on apoptosis or cell cycle arrest may occur at a specific time point that is being missed. Perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay.[1] |
| Assay Sensitivity | The chosen assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive assay. For example, a luminescence-based cell viability assay like CellTiter-Glo may be more sensitive than a colorimetric assay like MTT.[1] |
Issue 3: I am observing high variability in my experimental results.
| Possible Cause | Solution |
| "Edge Effect" in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth, leading to variability. Avoid using the outer wells for experiments and instead fill them with sterile water or PBS to maintain humidity.[1] |
| Inconsistent Cell Seeding | Uneven cell numbers across wells will lead to variable results. Ensure proper cell counting and mixing before seeding. |
| Compound Stability and Solubility | Ensure this compound is fully dissolved and prepare fresh dilutions for each experiment to avoid degradation.[8] |
Quantitative Data: Cell Line-Specific Sensitivity to DHODH Inhibitors
The following table summarizes the reported IC50 values for this compound and other DHODH inhibitors in various cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | MOLM-13 | Acute Myeloid Leukemia | 0.2 | [1][5] |
| Brequinar | Med8A | Medulloblastoma | 4.9 | [9] |
| Brequinar | DAOY | Medulloblastoma | 4.13 | [9] |
Note: Data for this compound across a broad panel of cell lines is limited in the public domain. Researchers are encouraged to determine the IC50 for their specific cell line of interest.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines the steps to determine the IC50 of this compound in a specific cell line.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow cells to adhere (for adherent cell lines) and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest drug concentration well.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[10]
-
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate to room temperature for approximately 30 minutes.[10]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[10]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure the luminescence using a luminometer.[10]
-
-
Data Analysis:
-
Calculate the percent viability for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[10]
-
Protocol 2: Uridine Rescue Experiment
This protocol is designed to confirm that the observed effects of this compound are due to the inhibition of the de novo pyrimidine synthesis pathway.
-
Experimental Setup:
-
Prepare four treatment groups:
-
Vehicle control (e.g., DMSO)
-
This compound at a concentration around the IC50 value
-
Uridine alone (e.g., 100 µM)
-
This compound + Uridine
-
-
-
Cell Treatment:
-
Seed cells as described in the cell viability assay protocol.
-
Treat the cells with the respective compounds. Typically, uridine is added concurrently with this compound.[7]
-
Incubate the cells for the same duration as the cell viability assay (e.g., 72 hours).
-
-
Endpoint Measurement:
-
Assess cell viability or proliferation using an appropriate assay (e.g., CellTiter-Glo®, MTT, or cell counting).
-
-
Expected Outcome:
-
In a successful rescue experiment, cells co-treated with this compound and uridine should show a significant reversal of the anti-proliferative/cytotoxic phenotype, appearing similar to the untreated or uridine-alone control cells.[7]
-
Visualizations
Caption: Mechanism of this compound and the Uridine Rescue Pathway.
Caption: Troubleshooting workflow for unexpected this compound results.
Caption: Logical flow and expected outcomes of a uridine rescue experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of DHODH Inhibitors: Dhodh-IN-16 vs. Brequinar and Other Key Compounds
For researchers, scientists, and drug development professionals navigating the landscape of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, a clear understanding of the comparative efficacy and characteristics of available compounds is paramount. This guide provides an objective, data-driven comparison of Dhodh-IN-16, brequinar (B1684385), and other notable DHODH inhibitors, supported by experimental data to inform research and development decisions.
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a key therapeutic target for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders. This comparison focuses on the in vitro potency, cellular activity, and known pharmacological properties of this compound and brequinar, placed in the context of other significant inhibitors of this pathway.
Quantitative Comparison of DHODH Inhibitor Potency
The primary measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a specific target, in this case, the human DHODH enzyme, by 50%. A lower IC50 value signifies greater potency.
Available data from separate in vitro studies indicate that this compound is a significantly more potent inhibitor of human DHODH than brequinar. This compound exhibits a sub-nanomolar IC50 value, while brequinar's IC50 is in the low nanomolar range. This trend of higher potency for this compound is also observed in cellular assays, where it inhibits the growth of the MOLM-13 acute myeloid leukemia cell line at a sub-nanomolar concentration.[1]
It is important to note that a direct head-to-head comparison of this compound and brequinar under identical experimental conditions has not been published in the public domain. Therefore, the values presented below, compiled from various sources, should be interpreted with this consideration.
| Inhibitor | Human DHODH IC50 (nM) | Cellular IC50 (nM) | Cell Line |
| This compound | 0.396[2] | 0.2[2] | MOLM-13 |
| Brequinar | 5.2[3] | Not widely reported for MOLM-13 | - |
| BAY 2402234 (Orludodstat) | 1.2[3] | - | - |
| Teriflunomide | 24.5 - 407.8[3] | - | - |
| ASLAN003 (Farudodstat) | 35[3] | - | - |
| A77 1726 (Active metabolite of Leflunomide) | 411[3][4] | - | - |
| Indoluidin D | 210[4] | - | - |
Signaling Pathway: De Novo Pyrimidine Biosynthesis
This compound, brequinar, and other DHODH inhibitors exert their effects by targeting a critical step in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are the building blocks of DNA and RNA. By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells that are highly dependent on this pathway.
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound and brequinar on DHODH.
Pharmacokinetic and Off-Target Effect Comparison
A comprehensive comparison of drug candidates requires an evaluation of their pharmacokinetic profiles and potential for off-target effects.
Pharmacokinetics:
-
Brequinar: Has undergone extensive clinical investigation, and its pharmacokinetic profile in humans is relatively well-characterized. It exhibits a biphasic plasma elimination with a terminal half-life that can be prolonged with continuous administration.[1][5] Toxicities, including myelosuppression, mucositis, and skin rash, have been reported and appear to be dose- and schedule-dependent.[6]
-
This compound: There is a notable lack of publicly available in vivo pharmacokinetic data for this compound.[7] While its high in vitro potency is promising, comprehensive studies on its absorption, distribution, metabolism, and excretion (ADME) are necessary to determine its therapeutic potential.
Off-Target Effects:
-
Brequinar: While considered a selective DHODH inhibitor, some studies suggest that at higher concentrations, it may have off-target effects. For instance, it has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO) in some contexts, although its primary anti-leukemic activity is attributed to DHODH inhibition.[8]
-
This compound: Specific off-target profiling data for this compound is not extensively published.[9] As with any small molecule inhibitor, the potential for off-target effects, particularly against structurally related enzymes like kinases, should be considered and experimentally evaluated.[10] A common method to confirm on-target activity in cellular assays is through a "rescue" experiment, where the addition of exogenous uridine (B1682114) bypasses the DHODH block and reverses the inhibitor's effects.[9]
Experimental Protocols
To facilitate independent and comparative studies, detailed methodologies for key experiments are provided below.
In Vitro DHODH Inhibition Assay (DCIP Method)
This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of the colorimetric indicator 2,6-dichloroindophenol (B1210591) (DCIP).
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (or a soluble analog like decylubiquinone)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test inhibitors (this compound, brequinar, etc.) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors in DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer, recombinant human DHODH enzyme, and varying concentrations of the test inhibitor. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of DHO and DCIP to each well.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the effect of DHODH inhibitors on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MOLM-13)
-
Complete cell culture medium
-
Test inhibitors
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader (for absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitors for a specified period (e.g., 72 hours). Include a vehicle control.
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance at ~570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix to induce cell lysis, and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
Conclusion
Based on the available in vitro data, this compound demonstrates superior potency as a human DHODH inhibitor compared to brequinar and other established compounds. This suggests its potential as a powerful research tool and a promising candidate for further therapeutic development. However, the current lack of comprehensive in vivo pharmacokinetic and off-target profiling data for this compound represents a significant knowledge gap that needs to be addressed in future studies. The provided experimental protocols offer a foundation for researchers to conduct their own head-to-head comparisons and further elucidate the therapeutic potential of these and other novel DHODH inhibitors.
References
- 1. Phase I and pharmacokinetic study of brequinar sodium (NSC 368390) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phase I and pharmacokinetic study of brequinar (DUP 785; NSC 368390) in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mucocutaneous side effects of Brequinar sodium. A new inhibitor of pyrimidine de novo biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Battle: Dhodh-IN-16 Emerges as a Potent Next-Generation DHODH Inhibitor
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH) has led to the development of Dhodh-IN-16, a novel small molecule demonstrating exceptional potency. This guide provides a comprehensive comparison of this compound with first-generation DHODH inhibitors, including leflunomide (B1674699), teriflunomide (B560168), and brequinar (B1684385), supported by available experimental data to inform future research and development in oncology and immunology.
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, essential for the proliferation of rapidly dividing cells such as cancer cells and activated lymphocytes.[1][2] Consequently, DHODH has become a key therapeutic target. First-generation inhibitors have seen clinical application, with leflunomide and its active metabolite teriflunomide approved for the treatment of autoimmune diseases, while brequinar has been investigated in oncology clinical trials.[2] However, the pursuit of inhibitors with improved potency and potentially better therapeutic windows continues.
Unprecedented In Vitro Potency of this compound
This compound has demonstrated remarkable potency against human DHODH in enzymatic assays, with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range.[2][3][4] This represents a significant leap in potency compared to first-generation inhibitors.
Comparative Inhibitory Activity
The following table summarizes the in vitro potency of this compound and first-generation DHODH inhibitors against human DHODH.
| Inhibitor | Human DHODH IC50 (nM) | Cell-Based IC50 (nM) | Cell Line |
| This compound | 0.396[2][3][4] | 0.2[2] | MOLM-13 |
| Brequinar | 5.2 - 12[5] | - | - |
| Teriflunomide | 407.8 - 773[6][7] | - | - |
| Leflunomide | 98,000[8] | - | - |
Note: IC50 values can vary between different assay conditions and laboratories.
In cellular assays, this compound maintained its high potency, inhibiting the proliferation of the human acute myeloid leukemia (AML) cell line MOLM-13 with an IC50 of 0.2 nM.[2] This potent anti-proliferative activity in a cancer cell line highlights its potential as an anti-cancer agent.
Signaling Pathways and Cellular Effects
The primary mechanism of action for all DHODH inhibitors is the disruption of the de novo pyrimidine synthesis pathway. This leads to a depletion of the intracellular pyrimidine pool, which in turn inhibits DNA and RNA synthesis, ultimately arresting cell proliferation and inducing apoptosis in rapidly dividing cells.[1]
Inhibition of DHODH by compounds like this compound has been shown to impact several key signaling pathways that regulate cell growth, proliferation, and survival. Pyrimidine starvation can lead to the downregulation of the MYC oncogene and the activation of the p53 tumor suppressor pathway.[1]
Pharmacokinetic Profiles: A Data Gap for this compound
A direct quantitative comparison of the pharmacokinetic profiles of this compound and first-generation inhibitors is challenging due to the lack of publicly available in vivo pharmacokinetic data for this compound.[9] However, preclinical and clinical studies of first-generation inhibitors provide a baseline for understanding the general pharmacokinetic properties of this class of drugs.
| Parameter | Brequinar (Human) | Teriflunomide (Human) |
| Half-life (t½) | 1.5 - 8.2 hours[10] | 10 - 18 days[11] |
| Volume of Distribution (Vd) | 9.0 ± 2.9 L/m²[12] | 11 L[13] |
| Protein Binding | - | >99%[11] |
| Route of Elimination | Primarily non-renal[12] | Biliary and renal[11] |
Experimental Protocols
The determination of the inhibitory activity of DHODH inhibitors relies on robust enzymatic and cell-based assays.
DHODH Enzymatic Activity Assay (DCIP Assay)
This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP), which serves as a terminal electron acceptor in the DHODH-catalyzed reaction.[1]
Materials:
-
Recombinant human DHODH protein
-
This compound or other test compounds
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[14]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, recombinant human DHODH, and the test compound at various concentrations.
-
Pre-incubate the plate at 25°C for 30 minutes.[1]
-
Initiate the enzymatic reaction by adding DHO to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm over a period of 10 minutes using a microplate reader.[1]
-
Calculate the rate of DCIP reduction to determine DHODH activity and the IC50 value of the inhibitor.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of DHODH inhibitors on the proliferation of cancer cells by measuring the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13)
-
Complete cell culture medium
-
This compound or other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled microplates
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at an appropriate density.
-
Treat the cells with a serial dilution of the test compound for 72 hours.[15]
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[15]
Conclusion
This compound represents a significant advancement in the development of DHODH inhibitors, demonstrating sub-nanomolar potency that far surpasses first-generation compounds.[2] This positions this compound as a highly promising candidate for further preclinical investigation. However, the lack of publicly available in vivo pharmacokinetic and toxicology data is a critical knowledge gap that needs to be addressed to fully realize its therapeutic potential.[9] Further studies are warranted to evaluate its efficacy and safety in relevant disease models.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. neurology.org [neurology.org]
- 7. A novel series of teriflunomide derivatives as orally active inhibitors of human dihydroorotate dehydrogenase for the treatment of colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Phase I and pharmacokinetic study of brequinar (DUP 785; NSC 368390) in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validating On-Target Effects of Dhodh-IN-16: A Comparative Guide to Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for validating the on-target effects of Dhodh-IN-16, a potent inhibitor of Dihydroorotate (B8406146) Dehydrogenase (DHODH). While direct quantitative CETSA data for this compound is not extensively available in the public domain, this document outlines the principles of the assay, presents its experimental protocol, and compares it with an alternative method, the Drug Affinity Responsive Target Stability (DARTS) assay. The guide will use representative data for other DHODH inhibitors to illustrate the application of these techniques.
Introduction to this compound and On-Target Validation
This compound is a highly potent, small-molecule inhibitor of human DHODH, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] This pathway is crucial for the proliferation of rapidly dividing cells, such as cancer cells, making DHODH an attractive therapeutic target.[2] this compound has demonstrated exceptional potency in both enzymatic and cell-based assays, with a reported IC50 of 0.396 nM against human DHODH and 0.2 nM in MOLM-13 acute myeloid leukemia cells.[3][4]
Validating that the observed cellular effects of an inhibitor are due to the direct engagement of its intended target is a critical step in drug development. Target engagement assays provide evidence of a direct physical interaction between the compound and the target protein within the complex cellular environment. This guide focuses on CETSA as a primary method for demonstrating the on-target effects of this compound.
Cellular Thermal Shift Assay (CETSA): A Powerful Tool for Target Engagement
CETSA is a biophysical technique that assesses the thermal stability of a target protein in the presence and absence of a ligand (e.g., this compound). The fundamental principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tagg).[5] This thermal shift (ΔTagg) is a direct indicator of target engagement.[5]
Data Presentation: Quantitative Comparison of DHODH Inhibitors
While specific CETSA data for this compound is not publicly available, the following table presents the known inhibitory activity of this compound and provides a template for how CETSA data would be presented. For illustrative purposes, representative thermal shift data for other DHODH inhibitors would be included here to demonstrate the expected outcomes of a CETSA experiment.
| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line | Thermal Shift (ΔTagg) (°C) | Reference |
| This compound | Human DHODH | Enzymatic Assay | 0.396 | - | Data not available | [3] |
| This compound | - | Cell Viability | 0.2 | MOLM-13 | Data not available | [3] |
| Brequinar (B1684385) | Human DHODH | Enzymatic Assay | ~10-20 | - | Representative positive shift | [6] |
| Teriflunomide | Human DHODH | Enzymatic Assay | ~100-300 | - | Representative positive shift | [6] |
Experimental Protocols
Detailed Methodology for CETSA
This protocol describes the general steps for performing a CETSA experiment to validate the on-target effects of this compound.
Materials:
-
Cells of interest (e.g., MOLM-13)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)
-
Antibody specific for DHODH
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration (e.g., 10x IC50) and a vehicle control for a specified time.
-
Harvesting and Washing: Harvest the cells and wash them with PBS to remove excess compound.
-
Heating: Resuspend the cells in PBS and aliquot them into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) in a thermal cycler for a set time (e.g., 3 minutes), followed by a cooling step.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated (denatured) proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble DHODH using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble DHODH against the temperature for both the this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.[5]
Alternative Target Validation Method: DARTS Assay
The Drug Affinity Responsive Target Stability (DARTS) assay is another label-free method to validate drug-target interactions. It is based on the principle that ligand binding can protect a protein from proteolytic degradation.
Comparison of CETSA and DARTS
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand-induced thermal stabilization | Ligand-induced protection from proteolysis |
| Readout | Increased melting temperature (Tagg) | Increased resistance to protease digestion |
| Cellular Context | Can be performed in intact cells and lysates | Typically performed in cell lysates |
| Quantitative Nature | More readily quantitative (isothermal dose-response) | Can be semi-quantitative |
| Key Advantage | Reflects target engagement in a physiological context | Does not rely on thermal stability changes |
| Limitation | Not all proteins exhibit a clear thermal shift | Sensitivity depends on protease accessibility |
Detailed Methodology for DARTS
Materials:
-
Cell lysate
-
This compound
-
Vehicle control (e.g., DMSO)
-
Protease (e.g., thermolysin, pronase)
-
Protease inhibitor cocktail
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for DHODH
Procedure:
-
Lysate Preparation: Prepare a cell lysate from the cells of interest.
-
Compound Incubation: Incubate aliquots of the cell lysate with this compound and a vehicle control.
-
Protease Digestion: Add a protease to each lysate to allow for limited digestion.
-
Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the protein fragments by SDS-PAGE and perform a Western blot using an antibody against DHODH.
-
Data Analysis: Compare the band intensity of full-length or protected fragments of DHODH between the this compound-treated and vehicle-treated samples. A stronger band in the treated sample indicates that this compound protected DHODH from proteolysis.
Visualizing the Pathways and Workflows
To better understand the experimental process and the biological context, the following diagrams are provided.
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple inhibitor analysis of the brequinar and leflunomide binding sites on human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Dhodh-IN-16: A Comparative Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, Dhodh-IN-16, with other known DHODH inhibitors. The focus is on its selectivity and cross-reactivity profile, supported by available experimental data and established methodologies for assessing inhibitor specificity.
Introduction to DHODH Inhibition and the Importance of Selectivity
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway, making DHODH a key therapeutic target in oncology and autoimmune diseases.[2] The selectivity of a DHODH inhibitor is a crucial factor, as off-target effects can lead to cellular toxicity and undesirable side effects. A highly selective inhibitor will potently inhibit its intended target with minimal activity against other enzymes at similar concentrations.[3]
Comparative Analysis of DHODH Inhibitor Potency
This compound has demonstrated exceptional potency against human DHODH in biochemical assays, with a sub-nanomolar half-maximal inhibitory concentration (IC50).[4] This high on-target potency suggests a strong affinity for its intended target. The following table summarizes the IC50 values for this compound and a selection of other DHODH inhibitors.
| Inhibitor | Human DHODH IC50 (nM) | Cell-Based IC50 (nM) | Cell Line |
| This compound | 0.396 [4] | 0.2 [4] | MOLM-13 |
| Brequinar | 5.2[5] | Not Reported | |
| Teriflunomide (A771726) | ~1250[6] | Not Reported | |
| BAY 2402234 | 1.2[7][8] | 0.08 - 8.2[7] | Leukemia Cell Lines |
| Indoluidin D | 210[9] | 4.4[9] | HL-60 |
Note: IC50 values can vary between different assay conditions and laboratories.
Cross-Reactivity and Selectivity Profile of this compound
While this compound is established as a highly potent DHODH inhibitor, comprehensive public data on its broader cross-reactivity and selectivity profile against other enzymes, such as kinases, is currently limited.[3][10] The assessment of off-target activity is a critical step in the characterization of any new inhibitor.[3]
Methods for Evaluating Selectivity:
Several experimental approaches are employed to determine the selectivity of a compound like this compound:
-
Uridine (B1682114) Rescue Assays: This is a common method to confirm that the cellular effects of a compound are due to DHODH inhibition.[2][10] Since DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, its inhibition can be bypassed by supplying cells with exogenous uridine, which fuels the pyrimidine salvage pathway.[2][10] The reversal of the anti-proliferative effects of an inhibitor by uridine is a strong indicator of on-target activity.[2]
-
Cross-Species Selectivity: Differential activity against the target enzyme from different species can be an indicator of selectivity.[2]
-
Broad Kinase Panel Screening: To assess off-target kinase activity, an inhibitor is screened against a large panel of kinases.[3] This is a comprehensive method to identify potential "hits" where the inhibitor interacts with unintended kinase targets.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the de novo pyrimidine biosynthesis pathway and a general workflow for assessing inhibitor selectivity.
Caption: Inhibition of the de novo pyrimidine synthesis pathway by this compound.
Caption: Experimental workflow for determining inhibitor selectivity.
Experimental Protocols
In Vitro DHODH Enzymatic Assay (Spectrophotometric)
This protocol describes a common method to determine the in vitro potency of inhibitors against purified human DHODH.[11]
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
2,3-Dimethoxy-5-methyl-p-benzoquinone (CoQ)
-
2,6-dichlorophenolindophenol (DCIP)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
This compound and other test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Add a small volume of the diluted inhibitor to the wells of a microplate. Include appropriate controls (no enzyme, vehicle-only).
-
Add the recombinant human DHODH enzyme to the wells and pre-incubate with the inhibitor for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 25°C).[2]
-
Prepare a substrate mixture containing DHO, CoQ, and DCIP in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate mixture to all wells.
-
Immediately measure the decrease in absorbance at 600-650 nm over time in kinetic mode. The decrease in absorbance corresponds to the reduction of DCIP, which is coupled to the oxidation of DHO by DHODH.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Kinase Selectivity Assay (Example using ADP-Glo™ Kinase Assay)
This protocol provides a general framework for assessing off-target kinase activity.[3]
Materials:
-
Kinase of interest and its specific substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plate
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add a small volume of the diluted inhibitor to the wells of a 384-well plate, including "no-enzyme" and "vehicle (DMSO only)" controls.
-
Add the kinase, its substrate, and ATP to initiate the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal. Incubate for a further 30-60 minutes.
-
Measure the luminescence signal using a plate-reading luminometer.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a highly potent inhibitor of human DHODH, demonstrating significant promise for research and therapeutic development. While its on-target activity is well-documented, a comprehensive public profile of its cross-reactivity against a broad range of other enzymes is not yet available. The methodologies outlined in this guide provide a robust framework for researchers to conduct their own investigations into the selectivity of this compound and other DHODH inhibitors, ensuring a thorough understanding of their biological activity and potential off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tga.gov.au [tga.gov.au]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Dhodh-IN-16 vs. Leflunomide for Dihydroorotate Dehydrogenase Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key DHODH Inhibitors
In the landscape of therapeutic development, particularly in oncology and autoimmune diseases, the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) has emerged as a critical target. This mitochondrial enzyme is a key player in the de novo pyrimidine (B1678525) synthesis pathway, essential for the proliferation of rapidly dividing cells such as activated lymphocytes and cancer cells.[1][2][3] This guide provides a detailed, head-to-head comparison of two notable DHODH inhibitors: the established immunomodulatory drug Leflunomide and the novel, highly potent inhibitor Dhodh-IN-16.
Mechanism of Action: A Shared Target
Both this compound and Leflunomide exert their therapeutic effects by inhibiting the DHODH enzyme.[1][3] Leflunomide is a prodrug that is rapidly metabolized in the body to its active form, teriflunomide (B560168), which is responsible for its DHODH inhibitory activity.[4][5] By blocking DHODH, these compounds deplete the intracellular pool of pyrimidines, which are essential building blocks for DNA and RNA synthesis. This pyrimidine starvation leads to cell cycle arrest, primarily in the S-phase, and ultimately inhibits the proliferation of cells that are highly dependent on the de novo synthesis pathway.[2][6]
Quantitative Data: A Tale of Potency
A critical differentiator between this compound and Leflunomide is their inhibitory potency against the human DHODH (hDHODH) enzyme. This compound has demonstrated exceptional potency, with reported half-maximal inhibitory concentrations (IC50) in the sub-nanomolar to nanomolar range.[7][8] In contrast, Leflunomide's active metabolite, teriflunomide, exhibits IC50 values in the nanomolar to micromolar range.[9][10] This significant difference in potency suggests that this compound may have the potential for greater efficacy at lower concentrations.
Table 1: In Vitro Enzyme Inhibition
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| This compound | Human DHODH | 0.396 | [7][8] |
| Teriflunomide | Human DHODH | 411 | [9] |
| Teriflunomide | Human DHODH | ~1100 | [11] |
Note: IC50 values can vary depending on the specific assay conditions.
This difference in potency is also reflected in cell-based assays. This compound has shown potent anti-proliferative activity in cancer cell lines, such as the acute myeloid leukemia cell line MOLM-13, with a sub-nanomolar IC50 value.[7][8] While teriflunomide also inhibits the proliferation of various cell types, including T-cells and cancer cells, the concentrations required are generally higher.[12][13]
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay | IC50 | Reference(s) |
| This compound | MOLM-13 | Cell Viability | 0.2 nM | [7][8] |
| Teriflunomide | B-CLL | Cell Proliferation | >10 µM | [13] |
| Teriflunomide | SW480, SW620, HaCaT | Cell Viability | ~100-200 µM | [14] |
Pharmacokinetic Profiles
Pharmacokinetic properties are crucial for the clinical utility of any therapeutic agent. Leflunomide is well-absorbed orally and is almost completely converted to its active metabolite, teriflunomide, during its first pass through the gut wall and liver.[1][4] Teriflunomide has a long half-life of approximately two weeks due to enterohepatic recirculation.[4]
In contrast, there is a significant lack of publicly available in vivo pharmacokinetic data for this compound.[15] While its high in vitro potency is promising, comprehensive studies on its absorption, distribution, metabolism, and excretion (ADME) are necessary to determine its potential as a clinical candidate.
Table 3: Pharmacokinetic Parameters
| Parameter | Leflunomide (Teriflunomide) | This compound |
| Bioavailability | ~70% (to teriflunomide)[1] | Not available |
| Active Metabolite | Teriflunomide[4] | Not applicable |
| Half-life | ~2 weeks (teriflunomide)[4] | Not available |
| Protein Binding | >99% (teriflunomide)[4] | Not available |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
DHODH Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified recombinant human DHODH. A common method involves monitoring the reduction of a dye, such as 2,6-dichloroindophenol (B1210591) (DCIP), which serves as an electron acceptor in the DHODH-catalyzed oxidation of dihydroorotate.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Test compounds (this compound, Teriflunomide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, DHODH enzyme, and varying concentrations of the test compound.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of DHO and CoQ10.
-
Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[7][16]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of a compound on the proliferation of cultured cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
Materials:
-
Cell line of interest (e.g., MOLM-13)
-
Complete cell culture medium
-
Test compounds (this compound, Teriflunomide)
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[7][17]
Conclusion
The head-to-head comparison of this compound and Leflunomide reveals a significant evolution in the development of DHODH inhibitors. This compound stands out for its exceptional in vitro potency, surpassing that of Leflunomide's active metabolite, teriflunomide, by orders of magnitude. This suggests a potential for higher efficacy and a wider therapeutic window.
However, the clinical translation of this high potency is contingent on its pharmacokinetic and safety profiles, which are currently not well-documented in the public domain. Leflunomide, on the other hand, is a well-established drug with a known, albeit complex, pharmacokinetic profile and a defined set of clinical applications and side effects.
For researchers, this compound represents a powerful tool to probe the biological consequences of potent DHODH inhibition. For drug developers, it is a promising lead compound that warrants further investigation, particularly comprehensive in vivo studies to assess its therapeutic potential. The direct comparison of these two inhibitors underscores the ongoing progress in targeting metabolic pathways for the treatment of a range of diseases and highlights the critical need for robust preclinical data to guide clinical development.
References
- 1. medscape.com [medscape.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. clinicalpub.com [clinicalpub.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. neurology.org [neurology.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Dhodh-IN-16: A Potent DHODH Inhibitor for Drug-Resistant Cancers? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in cancer therapy, necessitating the exploration of novel therapeutic strategies. One such approach is the targeting of metabolic pathways essential for cancer cell proliferation. Dihydroorotate (B8406146) dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is often upregulated in rapidly dividing cancer cells to meet the high demand for DNA and RNA synthesis.[1] Dhodh-IN-16 is a novel and highly potent inhibitor of human DHODH, demonstrating significant potential in preclinical research.[2][3] This guide provides a comparative analysis of this compound's efficacy against other DHODH inhibitors, with a focus on its potential application in overcoming drug resistance in cancer cell lines.
Mechanism of Action: Targeting the Pyrimidine Supply
This compound and other DHODH inhibitors exert their anticancer effects by blocking the conversion of dihydroorotate to orotate, a crucial step in the de novo synthesis of pyrimidines.[2] This leads to a depletion of the intracellular pyrimidine pool, which in turn inhibits DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis in cancer cells highly dependent on this pathway.[4]
dot
Caption: Inhibition of DHODH by this compound blocks the de novo pyrimidine synthesis pathway.
Comparative Efficacy of DHODH Inhibitors
While direct experimental data on the efficacy of this compound in established drug-resistant cancer cell lines is currently limited, its high potency suggests it may be effective where other treatments have failed. The following tables provide a comparative summary of the in vitro potency of this compound and other well-characterized DHODH inhibitors—Brequinar (B1684385), Leflunomide, and Teriflunomide—across various cancer cell lines.
Table 1: In Vitro Enzymatic and Cellular Potency of DHODH Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | Cell-Based IC50 (nM) |
| This compound | Human DHODH | 0.396[2][3] | MOLM-13 (Leukemia) | 0.2[4] |
| Brequinar | Human DHODH | 4.5[5] | HL-60 (Leukemia) | - |
| Leflunomide (A771726) | Human DHODH | 411[5] | - | - |
| Teriflunomide | Human DHODH | - | - | - |
Table 2: Comparative Cellular IC50 Values of DHODH Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Brequinar | HL-60 | Leukemia | - |
| Leflunomide | 5637 | Bladder Cancer | 84.4[6] |
| T24 | Bladder Cancer | 39.0[6] | |
| Fludarabine-resistant CLL | Leukemia | 80 (as A771726)[7] | |
| Teriflunomide | MDA-MB-468 | Triple Negative Breast Cancer | 31.36[8] |
| BT549 | Triple Negative Breast Cancer | 31.83[8] | |
| MDA-MB-231 | Triple Negative Breast Cancer | 59.72[8] |
Note: IC50 values can vary between studies due to different experimental conditions.
Potential in Overcoming Drug Resistance
Targeting DHODH presents a promising strategy for overcoming resistance to conventional chemotherapeutics.[5] Studies have shown that combining DHODH inhibitors with other anticancer agents can lead to synergistic effects. For instance, the combination of the DHODH inhibitor brequinar with cisplatin (B142131) has been shown to synergistically induce ferroptosis in cervical cancer cells.[9] Furthermore, resistance to DHODH inhibitors themselves is often mediated by the upregulation of the pyrimidine salvage pathway, which can be overcome by co-targeting this pathway.[10] Given the high potency of this compound, it is a prime candidate for investigation in combination therapies aimed at tackling drug-resistant tumors.
Experimental Protocols
To facilitate further research into the efficacy of this compound in drug-resistant cancer cell lines, detailed experimental protocols for key assays are provided below.
dot
Caption: A generalized workflow for evaluating the efficacy of this compound.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in drug-resistant and parental cancer cell lines.
Materials:
-
Drug-resistant and parental cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells into a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 48-72 hours.
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash cells with PBS and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a highly potent DHODH inhibitor with significant potential as an anticancer agent. While its efficacy in drug-resistant cancer cell lines requires further direct investigation, the available data on its mechanism of action and the synergistic effects of other DHODH inhibitors with conventional chemotherapy suggest it could be a valuable tool in overcoming drug resistance. The experimental protocols provided in this guide offer a framework for researchers to explore the therapeutic potential of this compound in various drug-resistant cancer models, paving the way for the development of more effective cancer therapies.
References
- 1. Teriflunomide, an immunomodulatory drug, exerts anticancer activity in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Leflunomide Inhibits Proliferation and Induces Apoptosis via Suppressing Autophagy and PI3K/Akt Signaling Pathway in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leflunomide induces apoptosis in fludarabine-resistant and clinically refractory CLL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Featured Article: Teriflunomide, an immunomodulatory drug, exerts anticancer activity in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Predictive Guide to the Synergistic Effects of Dhodh-IN-16 with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Dhodh-IN-16 is a novel and highly potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). As of the current date, specific preclinical and clinical data on its synergistic effects with other anticancer agents are not yet publicly available. This guide provides a predictive overview based on the well-documented synergistic interactions of other potent DHODH inhibitors, such as Brequinar, (R)-HZ05, and PTC299. The experimental data and mechanistic insights presented herein are intended to serve as a foundational framework for designing future combination studies with this compound.
Introduction
This compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cancer cells.[3] By inhibiting DHODH, this compound depletes the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] This metabolic disruption creates vulnerabilities that can be exploited by other anticancer agents, providing a strong rationale for combination therapies to achieve synergistic effects, enhance efficacy, and overcome drug resistance.[1][4]
Predicted Synergistic Combinations with this compound
Based on preclinical evidence from other DHODH inhibitors, this compound is predicted to exhibit synergistic or additive effects with several classes of anticancer agents. The following sections summarize the expected synergies, underlying mechanisms, and supporting experimental data from studies with surrogate DHODH inhibitors.
Table 1: Predicted Synergistic Effects of this compound with BCL2 Inhibitors
| Combination Agent | DHODH Inhibitor (Surrogate) | Cancer Type | Key Quantitative Data | Observed Effect |
| Venetoclax (B612062) | Brequinar | High-Grade B-cell Lymphoma (HGBCL) with MYC and BCL2 rearrangement | In vivo: Synergistic tumor growth inhibition in xenograft models.[5][6] | Synergistic |
Mechanism of Synergy: The combination of a DHODH inhibitor and a BCL2 inhibitor like venetoclax is expected to be highly synergistic.[4] Venetoclax treatment can lead to the upregulation of MCL-1 and MYC, which are known resistance mechanisms.[5][6] DHODH inhibitors have been shown to downregulate both MCL-1 and MYC, thereby overcoming this resistance and enhancing the pro-apoptotic effect of venetoclax.[5][6]
Table 2: Predicted Synergistic Effects of this compound with Platinum-Based Chemotherapy
| Combination Agent | DHODH Inhibitor (Surrogate) | Cancer Type | Key Quantitative Data | Observed Effect |
| Cisplatin (B142131) | Brequinar | Cervical Cancer | In vitro & in vivo: Combination significantly induced ferroptosis.[7][8] Downregulation of the mTOR pathway, a defender against ferroptosis, was observed.[7][8] | Synergistic |
Mechanism of Synergy: DHODH inhibitors are predicted to synergize with platinum-based agents like cisplatin through the induction of ferroptosis, an iron-dependent form of programmed cell death.[7][8] DHODH inhibition can suppress the mTOR pathway, which plays a role in protecting cells from ferroptosis.[7][8] This sensitizes cancer cells to the ferroptosis-inducing effects of cisplatin.
Table 3: Predicted Synergistic Effects of this compound with Immune Checkpoint Inhibitors
| Combination Agent | DHODH Inhibitor (Surrogate) | Cancer Type | Key Quantitative Data | Observed Effect |
| Anti-CTLA-4 + Anti-PD-1 | Brequinar | Melanoma | In vivo: Significantly prolonged mouse survival with the combination compared to either therapy alone.[9][10] | Additive/Synergistic |
Mechanism of Synergy: DHODH inhibition has been shown to upregulate the expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of cancer cells.[9][11] This increases the presentation of tumor antigens to the immune system, thereby enhancing the efficacy of immune checkpoint inhibitors that work by unleashing an anti-tumor immune response.[3][9][11]
Table 4: Predicted Synergistic Effects of this compound with Tyrosine Kinase Inhibitors (TKIs)
| Combination Agent | DHODH Inhibitor (Surrogate) | Cancer Type | Key Quantitative Data | Observed Effect |
| Bemcentinib (B612113) | (R)-HZ05 | Mantle Cell Lymphoma (MCL) | In vitro: Combination of 80 nM (R)-HZ05 and 0.5 µM bemcentinib resulted in 87.1% apoptotic cells, compared to 49.1% and 14.7% for single agents, respectively.[2] | Synergistic |
| Ibrutinib | (R)-HZ05 | Mantle Cell Lymphoma (MCL) | In vitro: Combination showed an additive effect on apoptosis.[2] In vivo: Superior efficacy in tumor burden reduction and survival than either drug alone.[2][12] | Additive/Synergistic |
Mechanism of Synergy: The combination of DHODH inhibitors with TKIs can lead to enhanced apoptosis in cancer cells.[2] The depletion of the pyrimidine pool by DHODH inhibition induces cell cycle arrest, primarily in the S-phase, and subsequent apoptosis, which can be potentiated by the action of TKIs that target key survival signaling pathways in cancer cells.[2]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of synergy and the experimental approaches to validate them, the following diagrams are provided.
Caption: Predicted synergy of this compound and Venetoclax.
References
- 1. benchchem.com [benchchem.com]
- 2. Dihydroorotate dehydrogenase inhibition acts synergistically with tyrosine kinase inhibitors to induce apoptosis of mantle cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. P1280: TARGETED INHIBITION OF DHODH IS SYNERGISTIC WITH BCL2 BLOCKADE IN LYMPHOMA WITH CONCURRENT MYC AND BCL2 REARRANGEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 11. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Evaluating the Therapeutic Window of Dhodh-IN-16: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the therapeutic window of a novel inhibitor is paramount. This guide provides a comparative analysis of Dhodh-IN-16, a highly potent dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, against other well-characterized DHODH inhibitors. Due to the limited publicly available in vivo data for this compound, this comparison focuses on its exceptional in vitro potency while highlighting the necessary future studies to define its therapeutic index.
Introduction to DHODH Inhibition and the Therapeutic Window
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, essential for the synthesis of DNA and RNA.[1] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides.[2] Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and apoptosis, making it an attractive target in oncology and immunology.[1][3][4]
The therapeutic window, or therapeutic index, is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A wider therapeutic window is desirable for a drug candidate. For DHODH inhibitors, this involves evaluating their efficacy in disease models (e.g., tumor growth inhibition) against their potential side effects.
This compound: Unprecedented In Vitro Potency
This compound has emerged as a novel, highly potent inhibitor of human DHODH.[1][2][5] Its exceptional potency has been demonstrated in both enzymatic and cellular assays.[1][2][6]
Data Presentation: In Vitro Activity of DHODH Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other notable DHODH inhibitors.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Cell-Based IC50 (nM) |
| This compound | Human DHODH | Enzymatic Assay | 0.396 [1][6] | MOLM-13 (AML) | 0.2 [1][6] |
| Brequinar (B1684385) | Human DHODH | Enzymatic Assay | ~10-12 | Various | Nanomolar range |
| Teriflunomide | Human DHODH | Enzymatic Assay | ~1000 | Various | Micromolar range |
| Leflunomide | Human DHODH | Enzymatic Assay | >10000 | Various | Micromolar range |
Note: AML stands for Acute Myeloid Leukemia.
Comparative Landscape: Other DHODH Inhibitors
To contextualize the potential of this compound, it is essential to consider the characteristics of other DHODH inhibitors that have undergone more extensive preclinical and clinical evaluation.
Brequinar
Brequinar is a potent DHODH inhibitor that has been investigated in various cancer models.[7][8] Preclinical studies have shown its efficacy in reducing tumor growth in xenograft and transgenic mouse models of neuroblastoma and medulloblastoma.[7][8] In these studies, brequinar demonstrated anti-tumor activity at non-toxic concentrations.[8]
Teriflunomide and Leflunomide
Leflunomide is a prodrug that is converted to its active metabolite, teriflunomide. These first-generation DHODH inhibitors are approved for the treatment of autoimmune diseases.[5] Their lower potency compared to next-generation inhibitors like this compound may contribute to a different therapeutic profile.
The Path Forward: Defining the Therapeutic Window of this compound
While the in vitro data for this compound is highly promising, in vivo studies are critical to determine its therapeutic window. Key future research directions should include:
-
In vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in relevant animal models, such as xenografts of hematological malignancies.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to establish a dose-response relationship in vivo.
-
Toxicology Studies: Assessing the safety profile and identifying any potential off-target effects at therapeutic doses.
Signaling Pathways and Experimental Workflows
To aid researchers, the following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the therapeutic window of a DHODH inhibitor.
Experimental Protocols
DHODH Enzymatic Inhibition Assay (General Protocol)
This assay determines the in vitro inhibitory activity of a compound against purified human DHODH.
-
Materials : Recombinant human DHODH, dihydroorotate (substrate), and a suitable electron acceptor (e.g., Coenzyme Q).
-
Procedure : The reaction is initiated by adding the substrate to a mixture containing the enzyme and varying concentrations of the inhibitor.
-
Detection : The rate of the reaction is measured spectrophotometrically by monitoring the reduction of an indicator dye.
-
Analysis : IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of a compound on the viability of cancer cell lines.
-
Cell Seeding : Plate cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Lysis and Signal Detection : Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP, an indicator of cell viability.
-
Data Analysis : Normalize the data to untreated controls and calculate IC50 values using a dose-response curve.
Conclusion
This compound is a highly potent DHODH inhibitor with exceptional in vitro activity that surpasses first-generation inhibitors.[5] While this positions it as a promising therapeutic candidate, a comprehensive evaluation of its in vivo efficacy, pharmacokinetics, and safety profile is essential to define its therapeutic window. The comparative data and experimental frameworks provided in this guide offer a valuable resource for researchers dedicated to advancing novel DHODH inhibitors towards clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dhodh-IN-16's Potency and Specificity: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and specific chemical probe is paramount for target validation and drug discovery. This guide provides a comprehensive comparative analysis of Dhodh-IN-16, a novel dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, against other well-established and emerging inhibitors of this critical enzyme. The data presented herein, compiled from publicly available sources, is intended to facilitate an objective assessment of this compound's performance and guide its application in preclinical research.
This compound has emerged as a highly potent inhibitor of human DHODH, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, making DHODH an attractive therapeutic target in oncology and autoimmune diseases. This guide summarizes the potency and specificity of this compound in comparison to first-generation inhibitors such as Brequinar and Teriflunomide, as well as the newer generation inhibitor, BAY 2402234.
Data Presentation: A Comparative Overview of DHODH Inhibitor Potency and Specificity
The following table summarizes the in vitro potency of this compound and its comparators against human DHODH and in cellular assays. Specificity is addressed through available data on off-target effects, primarily focusing on kinase inhibition.
| Inhibitor | Primary Target | hDHODH IC50 (nM) | Cellular IC50 (nM) & Cell Line | Off-Target Activity (IC50) |
| This compound | DHODH | 0.396[1] | 0.2 (MOLM-13)[1][2] | Publicly available kinase selectivity profile data is limited.[3][4][5] |
| Brequinar | DHODH | 5.2 - 12[6][7] | ~218 (HCT 116)[8] | Generally considered more specific than first-generation inhibitors, but comprehensive public kinase panel data is not readily available. |
| Teriflunomide | DHODH | ~1000 (1.25 µM) | >14,100 (HCT 116)[8] | Inhibits various tyrosine kinases and other enzymes, including CYP2C19 (49 µM).[9][10][11] |
| BAY 2402234 | DHODH | Low nanomolar | Sub-nanomolar to low nanomolar (AML cell lines)[12][13] | Described as a highly selective inhibitor.[12][14] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro DHODH Enzyme Inhibition Assay (DCIP-Based)
This spectrophotometric assay is a common method to determine the in vitro potency of inhibitors against purified human DHODH. The assay measures the reduction of the electron acceptor 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of the DHODH substrate, dihydroorotate.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-dihydroorotic acid (DHO) - substrate
-
2,6-dichloroindophenol (DCIP) - electron acceptor
-
Decylubiquinone (B1670182) (Coenzyme Q10) - electron acceptor
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600-650 nm
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Assay Plate Preparation: In a 96-well plate, add the assay buffer. Add a small volume of the diluted inhibitor to the wells. Include a DMSO-only control.
-
Enzyme Addition and Pre-incubation: Add the recombinant human DHODH enzyme to the wells and pre-incubate with the inhibitor for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 25°C).
-
Reaction Initiation: Prepare a substrate mixture containing DHO, DCIP, and decylubiquinone in the assay buffer. Initiate the enzymatic reaction by adding the substrate mixture to all wells.
-
Data Acquisition: Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the reduction of DCIP.[1][15][16][17][18]
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This luminescent cell viability assay is a homogeneous method that determines the number of viable cells in culture based on the quantitation of ATP, which indicates the presence of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13)
-
Complete cell culture medium
-
This compound
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Prepare a cell suspension and seed the cells into opaque-walled multiwell plates at a predetermined optimal density. Include control wells containing medium without cells for background luminescence measurement.
-
Compound Treatment: Add serial dilutions of the test compound to the experimental wells and incubate for the desired period (e.g., 72 hours).
-
Plate Equilibration: Equilibrate the plate and its contents at room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well.
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a luminometer.[3][9][19][20][21]
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control. Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.
Visualizing Key Pathways and Workflows
To further aid in the understanding of this compound's mechanism of action and the experimental procedures used for its characterization, the following diagrams have been generated using the Graphviz DOT language.
De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition.
Experimental Workflow for Inhibitor Characterization.
Logical Relationships of Experimental Assays.
References
- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Teriflunomide | C12H9F3N2O2 | CID 54684141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Targeting DHODH with BAY 2402234: A Promising Approach to Myeloid Malignancy Treatment [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. promega.com [promega.com]
- 21. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Dhodh-IN-16
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the proper handling and disposal of Dhodh-IN-16, a potent dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before working with this compound, ensure all personnel are familiar with the following safety protocols. All handling of this compound should take place in a well-ventilated area, preferably within a chemical fume hood.[1] An accessible safety shower and eye wash station are mandatory.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant gloves are required.[1]
-
Skin and Body Protection: Wear an impervious lab coat or other protective clothing.[1]
-
Respiratory Protection: Use a suitable respirator if there is a risk of dust or aerosol formation.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation.[1]
-
Containment: Prevent the spill from spreading and keep it away from drains and water sources.[1]
-
Absorption:
-
Decontamination: Clean the spill area and any contaminated equipment thoroughly with alcohol.[1]
-
Collection and Disposal: Place all contaminated materials, including absorbents and cleaning supplies, into a clearly labeled, sealed container for hazardous waste disposal.[1]
This compound Waste Disposal Procedures
Proper disposal of this compound and associated materials is crucial. Do not dispose of this compound down the drain or in regular trash.[1] All waste must be treated as hazardous.
Waste Segregation:
-
Solid Waste: Includes contaminated PPE (gloves, lab coats), plasticware (pipette tips, tubes), and absorbent materials from spills.
-
Liquid Waste: Consists of unused this compound solutions (e.g., in DMSO) and contaminated solvents.[1]
-
Empty Containers: Treat as hazardous waste unless thoroughly decontaminated.[1]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing the appropriate PPE as described above.
-
Waste Collection:
-
Solid Waste: Collect in a designated, clearly labeled hazardous waste container that is compatible with the chemical and has a secure lid.
-
Liquid Waste: Collect in a designated hazardous waste container suitable for liquid organic waste. Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) guidelines.
-
-
Labeling:
-
Storage: Store sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.[2] Use secondary containment to prevent spills.[2]
-
Disposal: Arrange for the collection of hazardous waste through your institution's EHS office. Dispose of the substance in accordance with all applicable federal, state, and local regulations.[1] This typically involves a licensed hazardous waste disposal company.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| IUPAC Name | 6-[4-ethyl-3-(hydroxymethyl)-5- oxo-1,2,4-triazol-1-yl]-7-fluoro- 2-(2-methylphenyl)-4-propan- 2-ylisoquinolin-1-one | [3] |
| Molecular Formula | C₂₄H₂₅FN₄O₃ | [3][4] |
| Molecular Weight | 436.48 g/mol | [3] |
| CAS Number | 2511248-11-4 | [3][5] |
| Appearance | Solid | [3] |
| Human DHODH IC₅₀ | 0.396 nM | [3][6] |
| MOLM-13 Cell Growth IC₅₀ | 0.2 nM | [3][6] |
| Solubility in DMSO | 95 mg/mL (217.65 mM) |
Experimental Protocols
DHODH Enzyme Activity Assay:
This protocol outlines a common method to determine the in vitro inhibitory activity of this compound against human DHODH. The assay measures the reduction of 2,6-dichloroindophenol (B1210591) (DCIP), which acts as a terminal electron acceptor in the DHODH-catalyzed reaction.[3]
Materials:
-
Recombinant human DHODH enzyme
-
This compound
-
Dihydroorotate (substrate)
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.1% Triton X-100, 150 mM KCl)[7]
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the serially diluted this compound or a vehicle control (e.g., DMSO) to the wells of a microplate.
-
Add the recombinant human DHODH enzyme to all wells except for the blank.
-
Pre-incubate the plate at room temperature (e.g., for 15 minutes) to allow the inhibitor to bind to the enzyme.[8]
-
Initiate the enzymatic reaction by adding the substrate, dihydroorotate.[8]
-
Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader.[8][9] The rate of DCIP reduction is proportional to DHODH activity.[8]
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.[8]
Visualizations
Caption: A step-by-step workflow for the safe disposal of this compound waste.
Caption: Inhibition of DHODH by this compound blocks pyrimidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. GSRS [precision.fda.gov]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Essential Safety and Logistics for Handling Dhodh-IN-16: A Guide for Researchers
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Dhodh-IN-16 are paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the integrity of your research and the safety of laboratory personnel.
This compound is a highly potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] Its potency necessitates careful handling to prevent accidental exposure and ensure the well-being of researchers.
Personal Protective Equipment (PPE)
Standard laboratory safety practices should be rigorously followed when working with this compound.[2] The following personal protective equipment is essential:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required when handled in a fume hood | A fume hood provides primary containment. If there is a risk of aerosolization outside of a fume hood, a risk assessment should be performed to determine if a respirator is necessary. |
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize exposure and maintain a safe laboratory environment. All handling of solid this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of the powder.[2]
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
In case of accidental contact, immediate action is crucial. If the compound comes into contact with skin or eyes, wash the affected area immediately with plenty of water.[2] For further information, always consult the Material Safety Data Sheet (MSDS) provided by the supplier.[2]
Disposal Plan
The disposal of this compound and any materials contaminated with it must be handled with care, treating them as hazardous chemical waste. Improper disposal can pose a risk to the environment and public health.
Waste Segregation and Disposal Protocol:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste container | Includes unused this compound powder, contaminated gloves, weigh boats, and bench paper. |
| Liquid Waste | Labeled, sealed hazardous waste container for organic/solvent waste | Includes stock solutions, experimental media containing this compound, and solvent rinses of contaminated glassware. |
| Sharps Waste | Puncture-resistant sharps container | Includes needles and blades used in the handling or administration of this compound. |
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound". Follow your institution's guidelines for the final disposal by the Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
Logical Flow for this compound Waste Disposal
Caption: Decision-making and workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
